GNA002
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(Z)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H55NO8/c1-10-49-21-20-43-39(48)27(7)18-19-41-38(47)28-22-31-36(46)33-35(45)29(17-15-26(6)13-11-12-24(2)3)34(44)30(16-14-25(4)5)37(33)50-42(31,41)32(23-28)40(8,9)51-41/h12,14-15,18,22,28,32,44-45H,10-11,13,16-17,19-21,23H2,1-9H3,(H,43,48)/b26-15+,27-18-/t28-,32+,41+,42-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJVIXXMFVHPER-PTQVRNBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC(=O)C(=CCC12C(=O)C3CC(C14C(=C3)C(=O)C5=C(C(=C(C(=C5O4)CC=C(C)C)O)CC=C(C)CCC=C(C)C)O)C(O2)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCNC(=O)/C(=C\C[C@]12C(=O)[C@H]3C[C@H]([C@]14C(=C3)C(=O)C5=C(C(=C(C(=C5O4)CC=C(C)C)O)C/C=C(\C)/CCC=C(C)C)O)C(O2)(C)C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H55NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNA002's Mechanism of Action on EZH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of GNA002, a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. This document provides a comprehensive overview of its molecular interactions, downstream effects, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Dual Inhibition and Degradation
This compound exerts its anti-cancer effects through a dual mechanism that not only inhibits the catalytic activity of EZH2 but also promotes its degradation. This multifaceted approach distinguishes it from many other EZH2 inhibitors.
1. Covalent Inhibition of EZH2 Methyltransferase Activity:
This compound is a derivative of Gambogenic acid that acts as a highly potent and specific covalent inhibitor of EZH2.[1][2] It specifically and covalently binds to the Cysteine 668 (Cys668) residue located within the catalytic SET domain of EZH2.[1][3][4] This irreversible binding physically obstructs the enzyme's active site, preventing it from catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][3] The reduction in H3K27me3, a key epigenetic mark associated with gene silencing, leads to the reactivation of tumor suppressor genes that are silenced by the Polycomb Repressor Complex 2 (PRC2).[1]
2. CHIP-Mediated Ubiquitination and Proteasomal Degradation:
Beyond enzymatic inhibition, the covalent binding of this compound to EZH2 triggers a cascade of events leading to the degradation of the EZH2 protein. This process is mediated by the E3 ubiquitin ligase, COOH terminus of Hsp70-interacting protein (CHIP).[1][3][4] The this compound-EZH2 complex is recognized by CHIP, which then polyubiquitinates EZH2. This polyubiquitin (B1169507) tag serves as a signal for the proteasome, the cellular machinery responsible for protein degradation, to recognize and destroy the EZH2 protein.[3][4] This degradation of the entire EZH2 protein further contributes to the reduction of H3K27me3 levels and the overall anti-tumor effect.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, demonstrating its potency in enzymatic and cellular assays, as well as its efficacy in vivo.
| Parameter | Value | Assay Type | Reference |
| EZH2 IC50 | 1.1 µM | Enzymatic Assay | [1][3][4] |
| Table 1: In Vitro Enzymatic Inhibition of EZH2 by this compound. |
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.070 | Cell Proliferation | [1][3][4] |
| RS4-11 | Acute Lymphoblastic Leukemia | 0.103 | Cell Proliferation | [1][3][4] |
| Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. |
| Xenograft Model | Treatment | Effect | Reference |
| Cal-27 (Head and Neck) | 100 mg/kg, daily (oral) | Significant decrease in tumor volume | [3][4] |
| A549 (Lung) | Not specified | Significant suppression of tumor growth | [1][4] |
| Daudi (Lymphoma) | 100 mg/kg, once per day (oral) | Significant suppression of tumor growth | [4][5] |
| Pfeiffer (Lymphoma) | 100 mg/kg, once daily (oral) | Significant suppression of tumor growth | [4][5] |
| Table 3: In Vivo Anti-tumor Efficacy of this compound. |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed to elucidate the mechanism of action of this compound on EZH2. While specific, detailed protocols for this compound are often proprietary, the following descriptions are based on established methods in the field.
In Vitro EZH2 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the methyltransferase activity of EZH2.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing recombinant PRC2 complex (containing EZH2), a histone H3 peptide substrate, and the methyl donor S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., with ³H).
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the methylation reaction to proceed.
-
Detection: The level of histone H3 methylation is quantified. If a radiolabeled SAM is used, this can be done by capturing the methylated peptide on a filter and measuring the incorporated radioactivity using a scintillation counter. Alternatively, non-radioactive methods using specific antibodies to detect H3K27me3 can be employed, often in an ELISA-based format.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
CHIP-Mediated EZH2 Ubiquitination Assay
Objective: To demonstrate that this compound induces the ubiquitination of EZH2 in a CHIP-dependent manner.
General Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transfected with plasmids expressing tagged versions of EZH2 (e.g., Flag-EZH2) and ubiquitin (e.g., His-Ub), and in some experiments, with or without CHIP expression vectors.
-
This compound Treatment: The transfected cells are treated with this compound or a vehicle control for a specified period.
-
Cell Lysis and Immunoprecipitation: Cells are lysed, and the tagged EZH2 protein is immunoprecipitated from the cell lysate using an antibody against its tag (e.g., anti-Flag antibody).
-
Western Blotting: The immunoprecipitated samples are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the ubiquitin tag (e.g., anti-His antibody) to detect polyubiquitinated EZH2. The total amount of immunoprecipitated EZH2 is also assessed by probing with the anti-EZH2 tag antibody.
-
Analysis: An increase in the high-molecular-weight smear of polyubiquitinated EZH2 in the this compound-treated samples compared to the control indicates induced ubiquitination.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To quantify the levels of H3K27me3 at specific gene promoters in cells treated with this compound.
General Protocol:
-
Cell Treatment and Cross-linking: Cancer cells are treated with this compound or a vehicle control. The cells are then treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: The cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K27me3. The antibody-histone-DNA complexes are then captured, often using protein A/G-conjugated magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The cross-linked protein-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
-
Analysis: The amount of DNA corresponding to specific gene promoters is quantified using quantitative PCR (qPCR) or high-throughput sequencing (ChIP-seq). A decrease in the amount of promoter DNA immunoprecipitated with the H3K27me3 antibody in this compound-treated cells indicates a reduction in this repressive mark.
Xenograft Tumor Model Studies
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
General Protocol:
-
Cell Implantation: A specific number of human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives this compound, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated by comparing the tumor volumes and weights between the treated and control groups. The levels of H3K27me3 and EZH2 in the tumor tissues can also be analyzed by immunohistochemistry or western blotting.
This technical guide provides a foundational understanding of the mechanism of action of this compound on EZH2, supported by quantitative data and an overview of key experimental methodologies. For further details, researchers are encouraged to consult the primary literature cited.
References
GNA002: A Covalent Inhibitor of EZH2 for Oncological Research and Development
An In-depth Technical Guide
This technical guide provides a comprehensive overview of GNA002, a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, preclinical data, and key experimental protocols associated with this compound, offering a foundational resource for its evaluation and application in oncology research.
Introduction to EZH2 and the Rationale for Covalent Inhibition
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] By catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing.[1] Dysregulation and overexpression of EZH2 are implicated in the pathogenesis of numerous human cancers, including lymphomas, breast cancer, prostate cancer, and lung cancer, making it a compelling therapeutic target.[1][2]
This compound emerges as a significant tool in the study of EZH2-driven malignancies. It is a derivative of Gambogenic acid (GNA), a natural compound recognized for its anti-cancer properties.[1][2] Unlike many EZH2 inhibitors that bind reversibly, this compound is a targeted covalent inhibitor, designed to form a permanent bond with its target protein. This mode of action can offer advantages such as prolonged target engagement and increased potency.
Mechanism of Action of this compound
This compound exerts its biological effects through a multi-step mechanism that not only inhibits EZH2's enzymatic activity but also leads to its degradation.
Covalent Binding to the EZH2 SET Domain
This compound specifically and covalently binds to the cysteine 668 (Cys668) residue located within the catalytic SET domain of EZH2.[1][3] This irreversible binding physically obstructs the enzyme's active site, preventing the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to histone H3. The result is a significant reduction in global H3K27 trimethylation.[1][3]
CHIP-Mediated Ubiquitination and Proteasomal Degradation
Beyond enzymatic inhibition, the covalent modification of EZH2 by this compound marks the protein for degradation. The altered conformation of the this compound-bound EZH2 is recognized by the COOH terminus of Hsp70-interacting protein (CHIP), an E3 ubiquitin ligase.[1][3][4] CHIP then mediates the polyubiquitination of EZH2, targeting it for destruction by the 26S proteasome.[5] This dual mechanism of action—catalytic inhibition and protein degradation—contributes to a sustained suppression of EZH2's oncogenic functions.[1][3]
Mechanism of this compound action.
Preclinical Data
This compound has demonstrated significant potency in both biochemical and cell-based assays, as well as efficacy in preclinical in vivo models.
In Vitro Activity
The inhibitory activity of this compound has been quantified against both the EZH2 enzyme and various cancer cell lines.
| Parameter | Value | Assay/Cell Line | Reference |
| Biochemical IC₅₀ | 1.1 µM | Recombinant EZH2 | [1][3] |
| Cell Proliferation IC₅₀ | 0.070 µM | MV4-11 (Leukemia) | [1][3] |
| Cell Proliferation IC₅₀ | 0.103 µM | RS4-11 (Leukemia) | [1][3] |
In Vivo Efficacy
This compound has shown anti-tumor activity in xenograft models of various cancers.
| Animal Model | Cancer Type | Dosing | Outcome | Reference |
| Xenograft | Head and Neck (Cal-27) | 100 mg/kg, oral, daily | Significant decrease in tumor volume | [3] |
| Xenograft | Lung (A549) | Not specified | Significant suppression of tumor growth | [1] |
| Xenograft | Lymphoma (Daudi) | Not specified | Significant suppression of tumor growth | [1] |
| Xenograft | Lymphoma (Pfeiffer) | Not specified | Significant suppression of tumor growth | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound. While specific internal protocols may vary, these represent standard and widely accepted procedures.
EZH2 Enzymatic Inhibition Assay
This protocol describes a common method to determine the IC₅₀ of an inhibitor against recombinant EZH2.
EZH2 enzymatic assay workflow.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12)
-
Histone H3 (1-25) peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 5 mM MgCl₂)
-
Stop Solution (e.g., Trichloroacetic acid)
-
Filter plates and Scintillation counter
-
DMSO
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the assay buffer.
-
Add the recombinant PRC2 complex to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the Histone H3 peptide substrate and [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the methylated peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Covalent Binding Confirmation by Mass Spectrometry
This protocol outlines a general workflow for confirming the covalent adduction of this compound to EZH2 using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Recombinant EZH2 protein
-
This compound
-
Reaction Buffer (e.g., PBS or Tris-based buffer)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubate recombinant EZH2 protein with an excess of this compound in the reaction buffer for a specified time (e.g., 1-2 hours) at 37°C. A control sample with EZH2 and DMSO should be run in parallel.
-
Desalt the protein-inhibitor mixture to remove unbound this compound using a suitable method like a desalting column.
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum of the intact protein under denaturing conditions.
-
Deconvolute the resulting multi-charged spectrum to obtain the accurate mass of the protein.
-
Compare the mass of the this compound-treated EZH2 with the DMSO-treated control. A mass shift corresponding to the molecular weight of this compound confirms covalent binding.
In Vitro Ubiquitination Assay
This protocol details a method to demonstrate CHIP-mediated ubiquitination of EZH2 in the presence of this compound.[4]
Materials:
-
Recombinant EZH2
-
Recombinant CHIP E3 ligase
-
Recombinant E1 and E2 (e.g., UBE1, UbcH5a) enzymes
-
Ubiquitin
-
This compound
-
Ubiquitination Reaction Buffer (containing ATP)
-
SDS-PAGE and Western blot reagents
-
Anti-EZH2 and Anti-Ubiquitin antibodies
Procedure:
-
Pre-incubate recombinant EZH2 with this compound or DMSO (control) to allow for covalent modification.
-
In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and CHIP E3 ligase.
-
Add the this compound- or DMSO-treated EZH2 to the reaction mixture.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot.
-
Probe the membrane with an anti-EZH2 antibody to detect EZH2 and its higher molecular weight ubiquitinated forms. A smear or ladder of high molecular weight bands in the this compound-treated lane indicates polyubiquitination.
-
Confirm ubiquitination by stripping and re-probing the membrane with an anti-ubiquitin antibody.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Cancer cell line (e.g., Cal-27)
-
Immunocompromised mice (e.g., BALB/c nude)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg) or vehicle control orally to the respective groups on a defined schedule (e.g., daily).
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for H3K27me3 levels).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.
Conclusion
This compound represents a valuable research tool for investigating the role of EZH2 in cancer. Its unique covalent mechanism of action, leading to both enzymatic inhibition and protein degradation, provides a potent and sustained method for targeting this key epigenetic regulator. The data and protocols presented in this guide offer a solid foundation for scientists and researchers to explore the therapeutic potential of this compound and the broader implications of covalent EZH2 inhibition in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]
- 5. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
GNAO1 Dysfunction and its Ripple Effect on the PRC2 Complex: An In-depth Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the intricate and indirect relationship between GNAO1, a crucial G-protein subunit implicated in a spectrum of neurodevelopmental disorders, and the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator. While direct physical interaction between GNAO1 and PRC2 has not been established, emerging evidence points towards a compelling hypothesis: aberrant GNAO1 signaling, resulting from pathogenic mutations, can disrupt the function of the PRC2 complex through the modulation of downstream intracellular signaling pathways. This guide will delve into the molecular mechanisms underlying this proposed connection, present relevant quantitative data, detail experimental protocols to investigate this phenomenon, and provide visual representations of the key pathways involved.
Introduction: The Enigma of GNAO1 Encephalopathies and the Role of Epigenetic Regulation
GNAO1, encoding the Gαo subunit of heterotrimeric G-proteins, is one of the most abundant proteins in the central nervous system. It plays a pivotal role in transducing signals from G-protein coupled receptors (GPCRs), thereby regulating a multitude of neuronal functions.[1] De novo mutations in the GNAO1 gene are the cause of a range of severe neurodevelopmental disorders, collectively known as GNAO1 encephalopathies, characterized by developmental delay, epilepsy, and movement disorders.[2][3] These mutations can lead to either a loss-of-function (LOF) or gain-of-function (GOF) of the Gαo protein, resulting in a complex and varied clinical presentation.[3][4]
The Polycomb Repressive Complex 2 (PRC2) is a multi-protein complex with histone methyltransferase activity, essential for maintaining gene expression patterns and cell identity.[5] Its catalytic subunit, EZH2, is responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[6] The precise regulation of PRC2 activity is critical for normal development, and its dysregulation is implicated in various diseases, including cancer.
This guide will explore the hypothesis that the pathological consequences of GNAO1 mutations may extend beyond immediate downstream effectors to influence the epigenetic landscape of the cell, specifically by disrupting the function of the PRC2 complex.
Proposed Mechanism: GNAO1 Signaling Cascades Intersecting with PRC2 Regulation
The primary hypothesis for the indirect interaction between GNAO1 and the PRC2 complex centers on the ability of GNAO1-mediated GPCR signaling to modulate key intracellular pathways that are known to regulate PRC2 activity. The PI3K/Akt pathway has emerged as a significant candidate in this crosstalk.
The PI3K/Akt Pathway as a Central Mediator
G-protein coupled receptor signaling is known to influence the PI3K/Akt pathway. Pathogenic GNAO1 variants can, therefore, be postulated to lead to aberrant activation or inhibition of this cascade. Crucially, multiple studies have demonstrated that the serine/threonine kinase Akt can directly phosphorylate EZH2, the catalytic core of the PRC2 complex, at serine 21 (S21).[7][8] This phosphorylation event has been shown to inhibit the histone methyltransferase activity of EZH2, leading to a reduction in H3K27me3 levels and subsequent changes in gene expression.[7][8]
Therefore, a plausible mechanism is that GNAO1 mutations, by altering the basal activity or GPCR-stimulated response of the Gαo subunit, lead to dysregulation of the PI3K/Akt pathway, which in turn results in aberrant EZH2 phosphorylation and a functional disruption of the PRC2 complex.
Quantitative Data Summary
While direct quantitative data on the GNAO1-PRC2 interaction is not available, this section summarizes relevant quantitative findings that support the proposed indirect mechanism.
| Parameter | Value/Observation | Biological Context | Reference |
| EZH2 Phosphorylation | Akt phosphorylates EZH2 at Serine 21. | In vitro and in vivo studies. | [7][8] |
| HMT Activity | Phosphorylation of EZH2 at S21 inhibits its histone methyltransferase activity. | Biochemical assays. | [7] |
| GNAO1 & cAMP | GNAO1 modulates the responsiveness of adenylyl cyclase, affecting cAMP levels. | Cellular assays. | [9] |
| GNAO1 & Calcium | GNAO1 overexpression increases L-type Ca2+ channel activity and activates CaMKII signaling. | Mouse models and ventricular myocytes. | [10] |
Detailed Experimental Protocols
To investigate the proposed indirect disruption of the PRC2 complex by GNAO1, a series of experiments can be performed. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Investigate Signaling Pathway Activation
Objective: To determine if GNAO1 mutations alter the activation of downstream signaling proteins like Akt.
Protocol:
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T or a neuronal cell line) expressing either wild-type GNAO1, a GNAO1 variant, or a control vector.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. For nuclear proteins, a buffer containing a mild detergent like Tween-20 and involving sonication might be necessary to ensure the release of nuclear components.[11][12]
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the activated form of the signaling protein of interest (e.g., anti-phospho-Akt Ser473).
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against the total protein (e.g., anti-Akt) and the protein of interest to confirm successful pulldown and assess changes in activation state.
-
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To assess changes in H3K27me3 levels at specific gene promoters in cells with GNAO1 mutations.
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes in cultured cells with formaldehyde (B43269).
-
Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.[13]
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for H3K27me3 or an isotype control IgG.
-
Use Protein A/G beads to precipitate the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Perform stringent washes to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Purify the immunoprecipitated DNA.
-
-
Analysis:
In Vitro Histone Methyltransferase (HMT) Assay
Objective: To directly measure the effect of activated signaling proteins (e.g., Akt) on the enzymatic activity of the PRC2 complex.
Protocol:
-
Reagent Preparation:
-
Purify recombinant PRC2 complex and the active form of the signaling kinase (e.g., constitutively active Akt).
-
Prepare a histone substrate (e.g., recombinant histone H3 or H3 peptides) and the methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
-
Enzymatic Reaction:
-
Set up reaction mixtures containing the PRC2 complex, histone substrate, and [³H]-SAM in a suitable reaction buffer.
-
In experimental conditions, pre-incubate the PRC2 complex with the activated kinase and ATP to allow for phosphorylation.
-
-
Quantification of Methylation:
-
After the reaction, spot the mixture onto P81 phosphocellulose paper and wash to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter to quantify the level of histone methylation.
-
-
Analysis:
-
Compare the HMT activity of the PRC2 complex in the presence and absence of the activated kinase to determine the effect of phosphorylation on its enzymatic function.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.
Conclusion and Future Directions
The evidence presented in this technical guide outlines a compelling, albeit indirect, mechanism by which pathogenic GNAO1 mutations may lead to the disruption of the PRC2 complex and subsequent epigenetic dysregulation. The PI3K/Akt signaling pathway stands out as a key potential mediator in this crosstalk.
Future research should focus on several key areas:
-
Directly linking GNAO1 mutations to PI3K/Akt pathway dysregulation: Quantitative studies are needed to determine how specific GNAO1 GOF and LOF mutations impact the activation state of Akt in relevant neuronal models.
-
Investigating other potential signaling intermediaries: While the PI3K/Akt pathway is a strong candidate, the roles of other GNAO1-regulated pathways, such as those involving cAMP and calcium signaling, in modulating PRC2 function should not be overlooked.
-
Comprehensive proteomic and interactome studies: Unbiased mass spectrometry-based approaches could be employed to identify novel protein-protein interactions that may provide a more direct link between GNAO1 and the PRC2 complex or its regulatory components.
-
In vivo validation: The proposed mechanisms should be validated in animal models of GNAO1 encephalopathy to understand the physiological relevance of this epigenetic disruption.
A deeper understanding of the molecular connections between GNAO1 and PRC2 will not only shed light on the complex pathophysiology of GNAO1-related disorders but may also open new avenues for therapeutic intervention targeting the epigenetic machinery.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. Research Portal [scholarship.miami.edu]
- 3. Movement disorder in GNAO1 encephalopathy associated with gain-of-function mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EZH2 histone methyltransferase activity alleviates experimental intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Polycomb Repressive Complex 2 (PRC2) in Transcriptional Regulation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The emerging role of PI3K/AKT-mediated epigenetic regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Akt-mediated phosphorylation of EZH2 suppresses methylation of lysine 27 in histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GNAO1-Related Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. NRSF- GNAO1 Pathway Contributes to the Regulation of Cardiac Ca2+ Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Visualization of Protein-protein Interaction in Nuclear and Cytoplasmic Fractions by Co-immunoprecipitation and In Situ Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Characterization of Epigenetic Histone Activation/Repression Marks in Sequences of Genes by Chromatin Immunoprecipitation-Quantitative Polymerase Chain Reaction (ChIP-qPCR) | Springer Nature Experiments [experiments.springernature.com]
- 14. Item - Chromatin immunoprecipitation (ChIP) using IgG isotype control, anti-Ezh2, and anti-H3K27me3 antibodies. - Public Library of Science - Figshare [plos.figshare.com]
- 15. researchgate.net [researchgate.net]
The Indirect Role of GNAO1 in H3K27 Methylation: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Abstract: The Gαo subunit of heterotrimeric G proteins, encoded by the GNAO1 gene, is a critical signaling molecule predominantly expressed in the central nervous system. While a direct enzymatic role for GNAO1 in histone methylation is not established, its influence on major signaling pathways suggests a potential indirect regulatory function on epigenetic modifications, including H3K27 methylation. This guide explores the known functions of GNAO1, the mechanisms of H3K27 methylation by the Polycomb Repressive Complex 2 (PRC2), and proposes potential crosstalk mechanisms. We also provide hypothetical experimental protocols to investigate these putative connections, offering a framework for future research in this area.
GNAO1 and its Core Signaling Functions
GNAO1 encodes the α subunit of the Go heterotrimeric G protein, a crucial component of G protein-coupled receptor (GPCR) signaling. Gαo is highly abundant in the brain and is involved in regulating neuronal excitability and neurotransmission.[1] Mutations in GNAO1 are associated with a spectrum of neurological disorders, including early-onset epileptic encephalopathy and movement disorders, underscoring its importance in proper neuronal function.[1][2][3]
GNAO1's function is dictated by its GTPase cycle. In its inactive state, it is bound to GDP and associated with Gβγ subunits. Upon GPCR activation, GDP is exchanged for GTP, leading to the dissociation of Gαo-GTP from Gβγ, both of which can then modulate downstream effectors. The intrinsic GTPase activity of Gαo eventually hydrolyzes GTP to GDP, returning the subunit to its inactive state.
Recent studies have elucidated GNAO1's involvement in several key signaling pathways:
-
mTOR/S6K Pathway: GNAO1 has been identified as a tumor suppressor in colorectal cancer, where its overexpression inhibits the mTOR/S6K signaling pathway.[4]
-
Rho GTPase Pathway: In differentiating neurons, GNAO1 acts as a molecular switch that regulates the Rho signaling pathway, which is crucial for cytoskeletal remodeling and neurite outgrowth.[5][6]
-
ERK1/2 Pathway: Silencing of GNAO1 in gastric cancer cells has been shown to decrease the phosphorylation of ERK1/2.[7]
-
cAMP Inhibition: A canonical function of the Gαi/o family, to which Gαo belongs, is the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[8]
The PRC2 Complex and H3K27 Methylation
Histone H3 lysine (B10760008) 27 (H3K27) methylation is a key epigenetic mark associated with transcriptional repression.[9] This modification is primarily catalyzed by the Polycomb Repressive Complex 2 (PRC2). The core components of the PRC2 complex are:
-
EZH2 (Enhancer of zeste homolog 2): The catalytic subunit responsible for methylating H3K27.
-
EED (Embryonic ectoderm development): Binds to existing H3K27me3 marks, facilitating the spreading of the repressive mark.
-
SUZ12 (Suppressor of zeste 12): Essential for the structural integrity and enzymatic activity of the complex.
PRC2 plays a critical role in developmental gene regulation, cell fate decisions, and the maintenance of cellular identity.[10][11] The deposition of H3K27me3 by PRC2 leads to chromatin compaction and creates a binding site for Polycomb Repressive Complex 1 (PRC1), which further reinforces the silent chromatin state.[10][11]
Hypothesized Indirect Regulation of H3K27 Methylation by GNAO1 Signaling
While no direct interaction between GNAO1 and the PRC2 complex has been reported, the signaling pathways modulated by GNAO1 could plausibly influence PRC2 activity and H3K27 methylation levels. Cellular signaling pathways are known to crosstalk with epigenetic machinery, often through post-translational modification of histone-modifying enzymes.[12]
Here, we propose several hypotheses for the indirect regulation of H3K27 methylation by GNAO1:
Hypothesis 1: Phosphorylation of PRC2 components by GNAO1-regulated kinases. Downstream kinases in GNAO1-regulated pathways, such as those in the ERK/MAPK and mTOR pathways, could phosphorylate core subunits of the PRC2 complex. Phosphorylation of EZH2, for instance, is known to modulate its stability, localization, and enzymatic activity. Thus, GNAO1 signaling could fine-tune the epigenetic landscape by altering the activity of PRC2.
Hypothesis 2: Transcriptional regulation of PRC2 subunit expression. The signaling cascades initiated by GNAO1 can lead to the activation of transcription factors that regulate the expression of PRC2 components. For example, the ERK/MAPK pathway is known to activate a host of transcription factors that could potentially target the genes encoding EZH2, SUZ12, or EED.
Hypothesis 3: Metabolic influence on epigenetic modifiers. GNAO1's influence on major metabolic pathways like mTOR signaling could alter the availability of key metabolites that are essential for histone methylation. For instance, S-adenosylmethionine (SAM) is the universal methyl donor for all methylation reactions, including histone methylation. Changes in cellular metabolism can impact SAM levels and thereby globally affect histone methylation patterns.
Proposed Experimental Protocols to Investigate the GNAO1-H3K27me3 Axis
To test the aforementioned hypotheses, a series of experiments can be designed. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
Objective: To determine if downstream effectors of GNAO1 signaling (e.g., activated kinases) physically interact with core components of the PRC2 complex.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., a neuronal cell line) and transfect with constructs expressing tagged versions of the proteins of interest (e.g., FLAG-tagged GNAO1 effector and HA-tagged EZH2).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one of the tagged proteins (e.g., anti-FLAG antibody) conjugated to magnetic or agarose (B213101) beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against the other tagged protein (e.g., anti-HA antibody) to detect co-immunoprecipitation.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To assess whether modulation of GNAO1 activity alters the genomic distribution of H3K27me3.
Methodology:
-
Cell Culture and Treatment: Culture cells and treat them with an agonist or antagonist of a GPCR known to couple with GNAO1, or use siRNA to knock down GNAO1 expression.
-
Cross-linking: Cross-link proteins to DNA using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions with enriched H3K27me3 marks. Compare the enrichment patterns between control and GNAO1-modulated samples.
In Vitro Kinase Assay
Objective: To determine if a candidate kinase downstream of GNAO1 can directly phosphorylate a PRC2 subunit.
Methodology:
-
Protein Purification: Purify the recombinant candidate kinase and the PRC2 subunit (e.g., EZH2) from a suitable expression system (e.g., bacteria or insect cells).
-
Kinase Reaction: Set up a reaction mixture containing the purified kinase, the PRC2 subunit as a substrate, ATP (radiolabeled or non-radiolabeled), and an appropriate reaction buffer.
-
Analysis:
-
If using radiolabeled ATP, resolve the reaction products by SDS-PAGE and detect phosphorylation by autoradiography.
-
If using non-radiolabeled ATP, detect phosphorylation by Western blotting with a phospho-specific antibody or by mass spectrometry.
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in structured tables for clear comparison.
Table 1: Hypothetical ChIP-seq Data Summary
| Gene Locus | Fold Enrichment (Control) | Fold Enrichment (GNAO1 knockdown) | p-value |
| Gene A | 15.2 | 8.1 | <0.01 |
| Gene B | 20.5 | 19.8 | >0.05 |
| Gene C | 5.3 | 10.7 | <0.01 |
Table 2: Hypothetical In Vitro Kinase Assay Data
| Kinase | Substrate | Relative Phosphorylation Level |
| Kinase X | EZH2 | 5.8 |
| Kinase X | SUZ12 | 1.2 |
| Control Kinase | EZH2 | 1.0 |
Visualizations of Pathways and Workflows
GNAO1 Signaling Pathways
Caption: Overview of major signaling pathways modulated by GNAO1.
PRC2-mediated H3K27 Methylation
Caption: The canonical pathway of H3K27 methylation by the PRC2 complex.
Hypothesized Crosstalk between GNAO1 and PRC2
Caption: Proposed indirect regulation of PRC2 by GNAO1 signaling.
Conclusion
The exploration of the functional relationship between GNAO1 and H3K27 methylation is a nascent field. While direct evidence is currently lacking, the profound influence of GNAO1 on fundamental cellular signaling pathways provides a strong rationale for investigating its potential indirect role in epigenetic regulation. The hypotheses and experimental frameworks presented in this guide offer a roadmap for researchers to dissect this complex interplay. A deeper understanding of how signaling pathways and epigenetic modifications are integrated will be crucial for developing novel therapeutic strategies for GNAO1-related disorders and other diseases with epigenetic underpinnings.
References
- 1. GNAO1 encephalopathy: Broadening the phenotype and evaluating treatment and outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mechanistic review on GNAO1-associated movement disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GNAO1-Related Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gnao1 is a molecular switch that regulates the Rho signaling pathway in differentiating neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Movement disorder in GNAO1 encephalopathy associated with gain-of-function mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone methylation - Wikipedia [en.wikipedia.org]
- 10. The molecular principles of gene regulation by Polycomb repressive complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role and mechanisms of polycomb repressive complex 2 on the regulation of osteogenic and neurogenic differentiation of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone methylation modifiers in cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
investigating the downstream targets of GNA002
An In-depth Technical Guide to the Downstream Targets of GNA002
Introduction
This compound is a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing. In various cancers, EZH2 is overexpressed and contributes to tumorigenesis by silencing tumor suppressor genes. This compound represents a promising therapeutic agent by targeting EZH2 for degradation, thereby reversing this epigenetic silencing. This guide provides a detailed overview of the downstream molecular targets and cellular effects of this compound, intended for researchers, scientists, and professionals in drug development.
This compound exerts its effects through a multi-step process targeting EZH2, leading to a cascade of downstream events.
1. Covalent Inhibition of EZH2
This compound is a derivative of gambogenic acid that specifically and covalently binds to the cysteine 668 residue within the SET domain of EZH2.[1][2][3] This covalent modification is the initial and critical step in its mechanism of action.
2. CHIP-Mediated Ubiquitination and Proteasomal Degradation of EZH2
The binding of this compound to EZH2 induces a conformational change that marks the protein for degradation. The COOH terminus of Hsp70-interacting protein (CHIP), an E3 ubiquitin ligase, recognizes the this compound-bound EZH2 and mediates its ubiquitination.[1][3][4] This polyubiquitinated EZH2 is then targeted for degradation by the 26S proteasome.[3]
3. Reduction of H3K27 Trimethylation
The degradation of EZH2 leads to a significant reduction in the levels of its catalytic product, H3K27me3, on target gene promoters.[1][2][3] This decrease in the repressive histone mark is a primary downstream epigenetic consequence of this compound treatment.
4. Reactivation of Tumor Suppressor Genes
The removal of the repressive H3K27me3 mark from the promoters of PRC2-target genes leads to their transcriptional reactivation.[1][3][5] This includes the reactivation of key tumor suppressor genes that can inhibit cell proliferation and induce apoptosis. One such reactivated pro-apoptotic protein is Bim.[3]
Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Dichotomous Role of GNAO1 in Tumor Suppressor Gene Expression: A Technical Whitepaper
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract: The G protein subunit alpha O1 (GNAO1), a critical component of heterotrimeric G protein signaling, exhibits a paradoxical role in oncology. Traditionally known for its high expression in the central nervous system, emerging evidence points to its context-dependent function as both an oncogene and a tumor suppressor. This technical guide synthesizes the current understanding of GNAO1's impact on the expression of genes involved in tumor suppression, with a particular focus on its differential activity in gastric and colorectal cancers. We present quantitative data on the regulation of pro-apoptotic proteins, detail the experimental protocols for investigating these effects, and provide visual representations of the key signaling pathways and workflows. This document aims to equip researchers and drug development professionals with a comprehensive resource to navigate the complexities of GNAO1 signaling in cancer.
Introduction: The Dual Nature of GNAO1 in Cancer
Guanine nucleotide-binding protein G(o) subunit alpha (Gαo), encoded by the GNAO1 gene, is a member of the Gi/o family of G proteins. These proteins are crucial molecular switches that transduce signals from G protein-coupled receptors (GPCRs) to intracellular effector systems, thereby regulating a myriad of cellular processes. While mutations in GNAO1 are primarily associated with severe neurodevelopmental disorders, its role in carcinogenesis is increasingly recognized and is proving to be multifaceted.
Current research indicates that the influence of GNAO1 on tumor progression is highly dependent on the cellular and tissue context. In some malignancies, such as gastric cancer, GNAO1 is overexpressed and acts as an oncogene, promoting cell proliferation and inhibiting apoptosis[1][2]. Conversely, in cancers like colorectal and hepatocellular carcinoma, GNAO1 is often downregulated and functions as a tumor suppressor, with its overexpression leading to reduced cell proliferation and migration[3][4][5][6]. This technical guide will delve into the molecular mechanisms underlying these opposing roles, with a specific focus on the downstream effects on tumor suppressor and pro-apoptotic gene expression.
GNAO1 as an Oncogene: Downregulation of Pro-Apoptotic Gene Expression in Gastric Cancer
In gastric cancer (GC), GNAO1 overexpression is correlated with poor prognosis[1][2]. Mechanistic studies have revealed that GNAO1 exerts its pro-tumorigenic effects by suppressing apoptosis. The knockdown of GNAO1 in GC cell lines has been shown to significantly inhibit cell proliferation and promote programmed cell death[1]. This is achieved through the upregulation of key pro-apoptotic proteins, including PARP, Puma, and Bim[1].
Quantitative Data: Effect of GNAO1 Knockdown on Pro-Apoptotic Protein Expression
The following table summarizes the qualitative and semi-quantitative changes observed in the expression of pro-apoptotic proteins following siRNA-mediated knockdown of GNAO1 in gastric cancer cell lines. The data is based on western blot analyses from published studies[1].
| Target Protein | Change upon GNAO1 Knockdown | Putative Regulatory Pathway | Cancer Type | Reference |
| Puma | Increased | ERK Inactivation | Gastric Cancer | [1] |
| Bim | Increased | ERK Inactivation | Gastric Cancer | [1] |
| PARP (cleaved) | Increased | Apoptosis Induction | Gastric Cancer | [1] |
Signaling Pathway: GNAO1-ERK Axis in Apoptosis Regulation
The anti-apoptotic function of GNAO1 in gastric cancer is believed to be mediated, at least in part, through the extracellular signal-regulated kinase (ERK) pathway. Overexpression of GNAO1 leads to the activation of ERK1/2, which in turn can suppress the expression of pro-apoptotic BH3-only proteins like Puma and Bim. Conversely, silencing GNAO1 results in the inactivation of ERK1/2, leading to the accumulation of Puma and Bim and subsequent induction of apoptosis[1].
GNAO1 as a Tumor Suppressor: Inhibition of the mTOR/S6K Pathway in Colorectal Cancer
In stark contrast to its role in gastric cancer, GNAO1 functions as a tumor suppressor in colorectal cancer (CRC)[3][4]. Studies have shown that GNAO1 expression is significantly downregulated in CRC tissues compared to normal colon tissues[3][4]. The re-introduction and overexpression of GNAO1 in CRC cell lines inhibit cell proliferation, migration, and in vivo tumor formation[3][4].
Quantitative Data: Effect of GNAO1 Overexpression on Colorectal Cancer Cell Proliferation
The table below presents representative data on the impact of GNAO1 overexpression on key tumorigenic properties of colorectal cancer cells.
| Parameter | Effect of GNAO1 Overexpression | Cell Lines | Reference |
| Cell Proliferation | Decreased | HCT116, DLD-1 | [4] |
| Cell Migration | Decreased | HCT116, DLD-1 | [4] |
| Colony Formation | Decreased | HCT116, DLD-1 | [4] |
| Tumor Formation (in vivo) | Decreased | HCT116, DLD-1 | [3] |
Signaling Pathway: GNAO1 and the mTOR/S6K Axis
The tumor-suppressive effects of GNAO1 in colorectal cancer are attributed to its ability to inhibit the mTOR/S6K signaling pathway[3][4]. The precise mechanism of how GNAO1 interfaces with this pathway is still under investigation, but it is hypothesized to act upstream of mTOR, potentially through the regulation of Akt. By inhibiting the mTOR/S6K pathway, GNAO1 effectively puts a brake on protein synthesis and cell growth.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the role of GNAO1 in regulating tumor suppressor and pro-apoptotic gene expression.
siRNA-Mediated Knockdown of GNAO1 in Gastric Cancer Cells
This protocol describes the transient knockdown of GNAO1 expression using small interfering RNA (siRNA).
Materials:
-
Gastric cancer cell lines (e.g., MGC-803, AGS)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
GNAO1-specific siRNA and negative control siRNA
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates to achieve 50-70% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA (GNAO1-specific or negative control) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complexes to each well containing cells and fresh medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Validation of Knockdown: Harvest the cells for downstream analysis (e.g., Western blotting or qRT-PCR) to confirm the efficiency of GNAO1 knockdown.
Western Blot Analysis of Pro-Apoptotic Proteins
This protocol outlines the detection of Puma, Bim, and cleaved PARP protein levels following GNAO1 knockdown.
Materials:
-
Cell lysates from siRNA-transfected cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Puma, anti-Bim, anti-cleaved PARP, anti-GNAO1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Future Directions and Therapeutic Implications
The dual role of GNAO1 in cancer presents both challenges and opportunities for therapeutic development. In gastric cancer, where GNAO1 is overexpressed, targeting GNAO1 or its downstream effectors in the ERK pathway could be a viable strategy to induce apoptosis in tumor cells. Conversely, in colorectal and hepatocellular carcinomas, restoring GNAO1 expression or function, or targeting the downstream mTOR/S6K pathway, may hold therapeutic promise.
Further research is needed to:
-
Elucidate the upstream mechanisms that lead to the differential expression of GNAO1 in various cancers.
-
Identify the full spectrum of GNAO1's downstream effectors and their roles in tumor suppression and progression.
-
Investigate the potential for GNAO1 as a biomarker for patient stratification and predicting response to therapy.
-
Explore the crosstalk between GNAO1 signaling and other key cancer pathways, such as the p53 and PI3K/Akt pathways, which remains poorly understood.
Conclusion
GNAO1 is emerging as a significant, albeit complex, player in the landscape of cancer biology. Its ability to act as either an oncogene or a tumor suppressor, depending on the cellular context, underscores the importance of a nuanced understanding of its signaling pathways. By modulating the expression of key genes involved in apoptosis and cell proliferation, such as Puma, Bim, and components of the mTOR/S6K pathway, GNAO1 presents a compelling target for the development of novel cancer therapeutics. This technical guide provides a foundational resource for researchers and clinicians working to unravel the complexities of GNAO1 and translate this knowledge into effective treatments for patients.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. Overexpression of GNAO1 correlates with poor prognosis in patients with gastric cancer and plays a role in gastric cancer cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
GNA002: A Covalent EZH2 Inhibitor for Oncological Research
An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of GNA002
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent, specific, and covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently implicated in tumorigenesis.[1][2] Derived from the natural product Gambogenic Acid (GNA), this compound represents a significant advancement in the chemical modulation of epigenetic targets.[1][3] It specifically targets cysteine 668 (Cys668) within the EZH2-SET domain, leading not only to the inhibition of its methyltransferase activity but also to the proteasomal degradation of the EZH2 protein.[1][2][4] This dual mechanism of action—catalytic inhibition and protein degradation—makes this compound a valuable tool for cancer research and a promising lead for therapeutic development. This document provides a comprehensive overview of the discovery, synthesis, biological activity, and experimental protocols associated with this compound.
Discovery and Rationale
This compound was developed from Gambogenic Acid (GNA), a natural caged xanthone (B1684191) isolated from the resin of Garcinia hanburyi.[4] GNA itself is known for its potent anti-cancer properties.[1] The development of this compound was part of a medicinal chemistry effort to improve the potency and specificity of GNA as an EZH2 inhibitor.[4][5] The core rationale was to modify the C-30 carboxyl group of GNA to enhance its interaction with the target protein.[6] this compound emerged as a derivative with superior potency in interacting with EZH2 compared to its parent compound.[4]
The discovery process involved evaluating derivatives of GNA for their ability to inhibit EZH2. This compound was identified as a more potent agent that not only blocks the catalytic activity of EZH2 but also induces its degradation, a feature not observed with traditional enzymatic inhibitors like GSK126.[4] This unique mechanism suggested a more profound and sustained depletion of EZH2's oncogenic functions.
Synthesis of this compound
This compound is synthesized via a chemical modification of its parent compound, Gambogenic Acid (GNA). The synthesis involves an amidation reaction at the C-30 carboxyl group of GNA.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound by forming an amide bond between the carboxyl group of Gambogenic Acid and 2-(2-aminoethoxy)ethanol (B1664899).
Materials:
-
Gambogenic Acid (GNA)
-
2-(2-aminoethoxy)ethanol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolution: Dissolve Gambogenic Acid (1 equivalent) in an appropriate anhydrous solvent (e.g., DCM or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add the coupling agents, EDCI (1.2 equivalents) and DMAP (0.1 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxyl group of GNA.
-
Amine Addition: Add 2-(2-aminoethoxy)ethanol (1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotavapor at approximately 25°C to remove the solvent.[4]
-
Purification: Purify the crude this compound product using preparative HPLC to yield the final, dry powder compound.[4]
-
Characterization: Confirm the structure and purity of the final this compound compound using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism targeting EZH2.
-
Covalent Inhibition: this compound acts as a highly potent, specific, and covalent inhibitor of EZH2.[1] It forms a covalent bond with the cysteine residue at position 668 (Cys668) located within the catalytic SET domain of EZH2.[1][2] This irreversible binding directly inhibits the histone methyltransferase activity of the Polycomb Repressive Complex 2 (PRC2), leading to a significant reduction in the trimethylation of Histone H3 at Lysine 27 (H3K27Me3).[1][4] H3K27Me3 is a key epigenetic mark that suppresses gene transcription; its reduction leads to the reactivation of PRC2-silenced tumor suppressor genes.[1][2]
-
Protein Degradation: Unlike many other EZH2 inhibitors, this compound's covalent binding triggers the degradation of the EZH2 protein.[4] This process is mediated by the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein), which ubiquitinates the this compound-bound EZH2, targeting it for destruction by the 26S proteasome.[1][4] This leads to a dose-dependent reduction in the total cellular levels of the EZH2 protein, an effect not seen with non-covalent inhibitors like GSK126.[4]
The diagram below illustrates the signaling pathway affected by this compound.
Quantitative Biological Data
This compound has demonstrated high potency in both enzymatic and cell-based assays. The following tables summarize the key quantitative data reported in the literature.
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 1.1 µM | EZH2 Enzymatic Assay | [1][2] |
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MV4-11 | Leukemia | 0.070 | [1][2] |
| RS4-11 | Leukemia | 0.103 | [1][2] |
| Cal-27 | Head and Neck Cancer | Not specified, but effective at 0.1-4 µM | [2] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
Protocol 2: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Cancer cell lines (e.g., Cal-27, A549, Daudi, Pfeiffer).[1]
-
Immunocompromised mice (e.g., nude mice).
-
This compound formulated for oral or intraperitoneal administration.
-
Vehicle control (e.g., corn oil with DMSO/Tween80).
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ Cal-27 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., at a specified mg/kg dose) or vehicle control to the respective groups daily via oral gavage or intraperitoneal injection.[4]
-
Monitoring: Measure tumor volume and body weight every few days. Tumor volume can be calculated using the formula: Volume = 0.5 × length × width².[5]
-
Endpoint: At the end of the study (e.g., 3-4 weeks), euthanize the mice and excise the tumors.
-
Analysis: Weigh the excised tumors and compare the average tumor weight and volume between the this compound-treated and vehicle control groups.[2] Optionally, tumor tissues can be collected for pharmacodynamic analysis, such as measuring H3K27Me3 levels via Western blot or immunohistochemistry.[6]
The diagram below outlines the general workflow for the xenograft experiment.
Protocol 3: Cell Proliferation (MTT) Assay
Objective: To determine the IC₅₀ value of this compound against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11, RS4-11).
-
96-well plates.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[2]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a powerful chemical probe and a promising therapeutic lead that targets EZH2 through a unique covalent-binding and degradation-inducing mechanism. Its ability to potently reduce H3K27 trimethylation and reactivate tumor suppressor genes has been demonstrated in various cancer models.[1] The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in oncology and drug development who wish to utilize or further investigate this compelling molecule.
References
- 1. Design and synthesis of gambogic acid analogs as potent cytotoxic and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of gambogic acid derivatives as antitumor agents. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Anti-cancer Evaluation of Nitrogen-containing Derivatives of 30-Carboxyl of Gambogic Acid - Li - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 4. Design, synthesis, and biological evaluation of gambogenic acid derivatives: Unraveling their anti-cancer effects by inducing pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
GNA002: A Technical Whitepaper on its Specificity for EZH2 over EZH1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. GNA002, a derivative of gambogenic acid, has emerged as a potent and highly specific covalent inhibitor of EZH2. This technical guide provides an in-depth analysis of this compound's specificity for EZH2 over its close homolog, EZH1. We will delve into the molecular basis of this selectivity, present available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways.
Introduction: The Rationale for Targeting EZH2
EZH2 is the primary enzymatic component of the PRC2, which also comprises the core subunits SUZ12 and EED. The PRC2 complex catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. In various cancers, the overexpression or mutation of EZH2 leads to aberrant gene silencing, including the repression of tumor suppressor genes, thereby promoting oncogenesis.
EZH1, a close homolog of EZH2, can also form a PRC2 complex (PRC2-EZH1). While both EZH1 and EZH2-containing PRC2 complexes mediate H3K27 methylation, PRC2-EZH2 exhibits significantly higher methyltransferase activity. The development of EZH2-specific inhibitors is therefore a key strategy to selectively target cancerous cells while potentially minimizing off-target effects associated with the inhibition of EZH1.
Molecular Basis of this compound's Specificity
The remarkable specificity of this compound for EZH2 is attributed to its unique covalent binding mechanism. This compound specifically and irreversibly binds to Cysteine 668 (Cys668) located within the catalytic SET domain of EZH2.[1][2] This covalent interaction is crucial for its inhibitory action and subsequent degradation of the EZH2 protein.
The high degree of homology between EZH1 and EZH2 makes the design of selective inhibitors challenging. However, a key difference in their SET domains provides the basis for this compound's selectivity. EZH1 possesses a serine residue at the position corresponding to Cys668 in EZH2.[1] The presence of the nucleophilic cysteine residue in EZH2 enables the covalent bond formation with this compound, an interaction that cannot occur with the serine residue in EZH1. This single amino acid difference is the primary determinant of this compound's specificity.
Quantitative Analysis of this compound's Potency and Specificity
The potency of this compound has been evaluated through various biochemical and cell-based assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Enzymatic Inhibition
| Target | Inhibitor | IC50 | Assay Type | Reference |
| EZH2 | This compound | 1.1 µM | Biochemical Assay | [3][4][5][6] |
| EZH1 | This compound | Not Reported | - | - |
Note: While the IC50 for this compound against EZH2 is established, a corresponding value for EZH1 has not been reported in the reviewed literature, underscoring the focus of research on its EZH2-specific activity.
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 | Assay Type | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.070 µM | Cell Proliferation | [4] |
| RS4-11 | Acute Lymphoblastic Leukemia | 0.103 µM | Cell Proliferation | [4] |
| Cal-27 | Head and Neck Cancer | Not Reported | H3K27 Trimethylation | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the specificity and mechanism of action of this compound.
In Vitro EZH2/EZH1 Inhibition Assay (Biochemical)
This assay is designed to directly measure the enzymatic activity of purified PRC2-EZH2 and PRC2-EZH1 complexes in the presence of this compound.
Materials:
-
Recombinant human PRC2-EZH2 and PRC2-EZH1 complexes
-
Histone H3 substrate (full-length or peptide)
-
S-adenosyl-L-methionine (SAM), [³H]-labeled or unlabeled
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail (for radioactive assay) or appropriate detection reagents for non-radioactive assays (e.g., antibodies for ELISA)
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, combine the recombinant PRC2-EZH2 or PRC2-EZH1 complex, histone H3 substrate, and this compound (or vehicle control).
-
Initiate the methyltransferase reaction by adding SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid for radioactive assays or a stop buffer for other formats).
-
Detect the transfer of the methyl group to the histone H3 substrate. For radioactive assays, this involves capturing the radiolabeled histone on a filter and measuring radioactivity using a scintillation counter. For ELISA-based assays, specific antibodies against H3K27me3 are used for detection.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cellular H3K27 Trimethylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit EZH2 activity within a cellular context by measuring the global levels of H3K27me3.
Materials:
-
Cancer cell line of interest (e.g., Cal-27)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities to determine the dose-dependent reduction in H3K27me3 levels.
In Vivo Ubiquitination Assay
This assay is used to demonstrate that this compound induces the ubiquitination of EZH2.
Materials:
-
Cells expressing HA-tagged ubiquitin and FLAG-tagged EZH2
-
This compound
-
MG132 (proteasome inhibitor)
-
Lysis buffer
-
Anti-FLAG antibody for immunoprecipitation
-
Anti-HA antibody for western blotting
Protocol:
-
Transfect cells with plasmids encoding HA-ubiquitin and FLAG-EZH2.
-
Treat the cells with this compound and MG132. MG132 is used to prevent the degradation of ubiquitinated proteins, allowing for their detection.
-
Lyse the cells and perform immunoprecipitation of FLAG-EZH2 using an anti-FLAG antibody conjugated to beads.
-
Wash the beads to remove non-specific binding.
-
Elute the immunoprecipitated proteins.
-
Separate the eluted proteins by SDS-PAGE and perform a western blot using an anti-HA antibody to detect ubiquitinated EZH2.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and pathways involved in this compound's mechanism of action.
Conclusion
This compound represents a significant advancement in the development of targeted epigenetic therapies. Its high degree of specificity for EZH2 over EZH1 is a direct result of its covalent interaction with Cysteine 668, a residue unique to the EZH2 SET domain. This mechanism not only inhibits the methyltransferase activity of EZH2 but also leads to its degradation via the CHIP-mediated ubiquitin-proteasome pathway. The data presented in this whitepaper underscores the potential of this compound as a valuable tool for cancer research and a promising candidate for further therapeutic development. Future studies should aim to provide a direct quantitative comparison of this compound's inhibitory activity against both EZH1 and EZH2 to further solidify our understanding of its selectivity profile.
References
- 1. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|GNA-002 [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
GNA002: A Technical Guide to its Modulation of Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNA002 is a potent, specific, and covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] As a derivative of gambogenic acid (GNA), this compound represents a novel therapeutic strategy by inducing the degradation of the EZH2 oncoprotein.[2][3] This technical guide provides an in-depth overview of the cellular pathways modulated by this compound treatment, complete with quantitative data, detailed experimental protocols, and visualizations of the key mechanisms.
Core Mechanism of Action: EZH2 Degradation
This compound exerts its primary effect by covalently binding to the Cys668 residue within the SET domain of EZH2.[2][3][4][5] This binding event triggers the ubiquitination of EZH2, mediated by the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein), leading to the subsequent degradation of EZH2 by the proteasome.[2][3][5] This degradation of EZH2 disrupts the integrity and function of the PRC2 complex.
Signaling Pathway of this compound-induced EZH2 Degradation
Caption: this compound covalently binds to EZH2, leading to CHIP-mediated ubiquitination and proteasomal degradation.
Downstream Cellular Effects
The degradation of EZH2 initiates a cascade of downstream events, primarily centered around the reactivation of gene expression silenced by the PRC2 complex.
Reduction of H3K27 Trimethylation
EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with gene silencing. This compound treatment leads to a significant reduction in global H3K27me3 levels in various cancer cell lines.[1][4]
Reactivation of Tumor Suppressor Genes
The decrease in H3K27me3 results in the reactivation of PRC2-silenced tumor suppressor genes.[1][2][3][4][5] This reactivation is a critical component of the anti-tumor activity of this compound. While a comprehensive list of all reactivated genes is extensive, key examples include genes involved in cell cycle arrest and apoptosis.
Cellular Pathway of this compound-Mediated Gene Reactivation
Caption: this compound treatment leads to EZH2 degradation, reduced H3K27me3, and reactivation of tumor suppressor genes.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| EZH2 Inhibition (IC50) | 1.1 µM | - | [4] |
| Cell Proliferation (IC50) | 0.070 µM | MV4-11 | [4] |
| 0.103 µM | RS4-11 | [4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Treatment Regimen | Outcome | Reference |
| Cal-27 Xenograft | 100 mg/kg, oral, daily | Significant decrease in tumor volume | [4] |
| A549 Xenograft | Not specified | Significant suppression of tumor growth | [1] |
| Daudi Xenograft | 100 mg/kg, oral, daily | Significant suppression of tumor growth | [4] |
| Pfeiffer Xenograft | Not specified | Significant suppression of tumor growth | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Protocol:
-
Seed cancer cells (e.g., MV4-11, RS4-11) in 96-well plates at a density of 5,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., ranging from 0.01 µM to 10 µM) for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Measure absorbance or luminescence according to the assay manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Western Blot Analysis for H3K27 Trimethylation
Objective: To quantify the reduction in H3K27me3 levels following this compound treatment.
Protocol:
-
Culture cancer cells (e.g., Cal-27) and treat with various concentrations of this compound (e.g., 0.1-4 µM) for 48 hours.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate per lane on a 12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (e.g., Cell Signaling Technology, #9733) overnight at 4°C.
-
Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the H3K27me3 signal to a loading control such as total Histone H3.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To assess the enrichment of H3K27me3 at the promoter regions of specific genes.
Protocol:
-
Treat cells with this compound as described for Western blotting.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Incubate the sheared chromatin with an antibody against H3K27me3 or a negative control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
Purify the DNA using a spin column.
-
Perform quantitative PCR (qPCR) using primers specific for the promoter regions of target genes.
Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Protocol:
-
Subcutaneously inject cancer cells (e.g., 5 x 106 Cal-27 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg) or vehicle control orally on a daily basis.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width2) / 2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for H3K27me3).
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Conclusion
This compound represents a promising therapeutic agent that targets the EZH2 oncoprotein for degradation. Its mechanism of action, involving the covalent inhibition of EZH2 and subsequent CHIP-mediated ubiquitination, leads to the reactivation of tumor suppressor genes through the reduction of H3K27 trimethylation. The data presented in this guide demonstrate the potent anti-proliferative and anti-tumor effects of this compound in both in vitro and in vivo models. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and its derivatives in various cancer contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]
- 3. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A covalently bound inhibitor triggers EZH2 degradation through CHIP-mediated ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
GNA002 Treatment Protocol for Cancer Cell Lines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNA002 is a potent and specific covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently dysregulated in various cancers.[1][2] By binding to Cys668 in the EZH2-SET domain, this compound triggers the degradation of EZH2 through COOH terminus of Hsp70-interacting protein (CHIP)-mediated ubiquitination.[1][2] This leads to a reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a repressive epigenetic mark, and subsequent reactivation of PRC2-silenced tumor suppressor genes.[1][2] These application notes provide a summary of the anti-cancer effects of this compound on various cancer cell lines and detailed protocols for key experimental assays.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Treatment Duration | Observed Effect |
| MV4-11 | Acute Myeloid Leukemia | IC50 | 0.070 | 72 hours | Inhibition of proliferation |
| RS4-11 | Acute Lymphoblastic Leukemia | IC50 | 0.103 | 72 hours | Inhibition of proliferation |
| Cal-27 | Head and Neck Cancer | Effective Concentration | 0.1 - 4 | 48 hours | Reduction of H3K27me3 |
| - | Human Cancer Cells | Effective Concentration | 2 | 24 hours | Induction of apoptosis |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Cancer Type | Animal Model | Dosage | Treatment Duration | Observed Effect |
| Cal-27 | Head and Neck Cancer | Xenograft | 100 mg/kg (oral, daily) | - | Decreased tumor volume and H3K27me3 levels |
| A549 | Lung Cancer | Xenograft | - | - | Suppression of tumor growth |
| Daudi | Burkitt's Lymphoma | Xenograft | - | - | Suppression of tumor growth |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Xenograft | - | - | Suppression of tumor growth |
Signaling Pathway
The mechanism of action of this compound involves the inhibition of EZH2 and the subsequent effects on histone methylation and gene expression.
Caption: this compound inhibits EZH2, leading to its degradation and reduced H3K27me3, which reactivates tumor suppressor genes.
Experimental Workflow
A general workflow for investigating the effects of this compound on cancer cell lines is depicted below.
Caption: A typical experimental workflow for evaluating the efficacy of this compound on cancer cell lines.
Experimental Protocols
The following are representative protocols for key experiments to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MV4-11, RS4-11)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for EZH2 and H3K27me3
This protocol is for detecting changes in the protein levels of EZH2 and the histone mark H3K27me3 following this compound treatment.
Materials:
-
Cancer cell lines (e.g., Cal-27)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-H3K27me3, anti-H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations (e.g., 0.1-4 µM) for the specified duration (e.g., 48 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Use H3 as a loading control for H3K27me3 and β-actin as a loading control for EZH2.
Chromatin Immunoprecipitation (ChIP) Assay for H3K27me3
This protocol is for analyzing the enrichment of the H3K27me3 mark at the promoter regions of specific tumor suppressor genes.
Materials:
-
Cancer cell lines (e.g., Cal-27)
-
This compound
-
Formaldehyde (B43269) (37%)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Anti-H3K27me3 antibody
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Primers for qPCR targeting the promoter regions of tumor suppressor genes
Procedure:
-
Treat cells with this compound as described in the Western blot protocol.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells to isolate the nuclei.
-
Lyse the nuclei and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-H3K27me3 antibody or normal IgG.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analyze the enrichment of specific gene promoters by quantitative PCR (qPCR) using primers flanking the target regions.
Conclusion
This compound demonstrates significant anti-cancer activity in a range of cancer cell lines by targeting the EZH2-mediated epigenetic silencing of tumor suppressor genes. The provided protocols offer a framework for researchers to investigate the cellular and molecular effects of this compound, facilitating further drug development and mechanistic studies.
References
Application Notes and Protocols: In Vivo Administration of GNA002 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNA002 is a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a critical oncogene in a variety of human cancers.[1][2][3] Its primary function is to catalyze the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive mark that leads to the silencing of tumor suppressor genes.[1][4] this compound covalently binds to cysteine 668 (Cys668) within the SET domain of EZH2, which not only inhibits its methyltransferase activity but also triggers the degradation of the EZH2 protein through CHIP-mediated ubiquitination.[1][5][6] This dual mechanism of action makes this compound a promising candidate for cancer therapy.[1] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer cell lines and its efficacy in suppressing tumor growth in in vivo xenograft models.[1]
These application notes provide a comprehensive overview of the in vivo administration of this compound in xenograft models, including detailed experimental protocols and a summary of key data.
Data Presentation
In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Cancer Type | Administration Route | Dosage | Treatment Schedule | Outcome | Reference |
| Cal-27 | Head and Neck Cancer | Oral | 100 mg/kg | Daily for 4 weeks | Significantly decreased tumor volumes and reduced H3K27Me3 levels in tumor tissues. | [5][6] |
| A549 | Lung Cancer | Not Specified | Not Specified | Not Specified | Significantly suppressed in vivo tumor growth. | [1] |
| Daudi | Burkitt's Lymphoma | Not Specified | Not Specified | Not Specified | Significantly suppressed in vivo tumor growth. | [1] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Not Specified | Not Specified | Not Specified | Significantly suppressed in vivo tumor growth. | [1] |
In Vitro Potency of this compound
| Assay | Cell Line(s) | IC50 | Notes | Reference |
| EZH2 Inhibition | - | 1.1 µM | - | [1] |
| Cell Proliferation | MV4-11, RS4-11 | 0.070 µM, 0.103 µM | After 72 hours of treatment. | [5] |
Experimental Protocols
Xenograft Model Establishment
Materials:
-
Cancer cell lines (e.g., Cal-27, A549, Daudi, Pfeiffer)
-
Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice)[7]
-
Cell culture medium (appropriate for the chosen cell line)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor engraftment)[7]
-
Syringes and needles
Protocol:
-
Culture the selected cancer cell line under standard conditions until cells are in the exponential growth phase.[8]
-
Harvest the cells by trypsinization and wash them with sterile PBS.
-
Resuspend the cells in a mixture of sterile PBS or culture medium, with or without Matrigel, to the desired concentration (e.g., 1 x 10^7 cells/mL).
-
Subcutaneously inject a defined volume of the cell suspension (e.g., 100-200 µL) into the flank of each immunocompromised mouse.[8]
-
Monitor the mice regularly for tumor formation. Tumor growth can be measured using calipers.
This compound Formulation and Administration
Materials:
-
This compound compound
-
Appropriate vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.[5]
-
On the day of administration, dilute the this compound stock solution to the final desired concentration (e.g., 100 mg/kg) with the chosen vehicle. The final DMSO concentration should be kept low to avoid toxicity.
-
Administer the this compound formulation to the mice via oral gavage.[5] The volume administered will depend on the mouse's body weight.
-
For the control group, administer the vehicle solution following the same schedule.
Tumor Measurement and Monitoring
Materials:
-
Calipers
-
Animal scale
Protocol:
-
Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days) once the tumors are palpable.
-
Calculate the tumor volume using the formula: Tumor Volume = (Length x Width^2) / 2.
-
Monitor the body weight of the mice throughout the study as an indicator of general health and treatment-related toxicity.[6]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for H3K27Me3 and EZH2 levels, Western blot).[6]
Visualizations
Signaling Pathway of this compound Action```dot
Caption: Workflow for evaluating this compound efficacy in xenograft models.
Logical Relationship of this compound's Dual Anti-Cancer Effect```dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Validation of a Novel Type II HER2 Inhibitor Through Preclinical Studies Across Various Cancer Models | Enzymlogic [enzymlogic.com]
- 3. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for Determining GNA002 IC50 in Various Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNA002 is a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core catalytic component of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is frequently overexpressed in a variety of cancers and plays a crucial role in oncogenesis by suppressing tumor suppressor genes through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1] this compound covalently binds to Cys668 within the SET domain of EZH2, leading to its degradation via CHIP-mediated ubiquitination.[1][2] This action reverses the epigenetic silencing of tumor suppressor genes, making this compound a promising candidate for cancer therapy. These application notes provide a summary of this compound's inhibitory activity across different cancer cell lines and detailed protocols for determining its half-maximal inhibitory concentration (IC50).
Data Presentation: this compound IC50 Values
The inhibitory activity of this compound has been quantified in several cancer cell lines. The following table summarizes the reported IC50 values.
| Cancer Type | Cell Line | IC50 (µM) | Notes |
| Leukemia | MV4-11 | 0.070 | Acute Myeloid Leukemia |
| RS4-11 | 0.103 | Acute Lymphoblastic Leukemia | |
| General | EZH2 (enzymatic assay) | 1.1 | General inhibitory concentration against the enzyme. |
In vivo studies have also demonstrated the efficacy of this compound in suppressing tumor growth in xenograft models of head and neck cancer (Cal-27), lung cancer (A549), and lymphoma (Daudi and Pfeiffer), though specific in vitro IC50 values for all these cell lines are not consistently reported in the public domain.[1][2]
Signaling Pathway
This compound targets the PRC2 complex, a key player in epigenetic regulation. The diagram below illustrates the mechanism of action of this compound.
Experimental Protocols
Determining the IC50 of this compound using a Cell Viability Assay (MTS-based)
This protocol provides a method for determining the IC50 of this compound in adherent cancer cell lines using a colorimetric MTS assay.
Materials:
-
This compound compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count cells and adjust the concentration to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.001 µM to 100 µM. It is recommended to perform a 10-point, 3-fold serial dilution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line's metabolic activity.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the media-only wells (blank) from all other absorbance readings.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] x 100
-
-
Determine IC50:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) to fit the data and determine the IC50 value.
-
Conclusion
This compound demonstrates potent and selective inhibition of EZH2, leading to anti-proliferative effects in various cancer cell lines, particularly those of hematological origin. The provided protocols offer a standardized method for researchers to determine the IC50 of this compound in their cancer models of interest, facilitating further investigation into its therapeutic potential. The detailed signaling pathway and experimental workflow diagrams serve as valuable visual aids for understanding its mechanism and for experimental planning.
References
ChIP-seq to identify GNA002 target genes
Application Notes & Protocols
Topic: ChIP-seq to Identify GNAO1 Target Genes
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNAO1 (Guanine Nucleotide Binding Protein Alpha O Subunit 1) encodes the Gαo protein, one of the most abundant G-protein alpha subunits in the central nervous system.[1] As a critical component of G-protein coupled receptor (GPCR) signaling, Gαo acts as an intracellular modulator for numerous neurotransmitters.[1] Its canonical function involves the inhibition of adenylyl cyclase upon activation by a GPCR, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2]
Pathogenic variants in GNAO1 are associated with a spectrum of severe neurodevelopmental disorders, often characterized by epilepsy and movement disorders.[1][3] Understanding which genes are regulated by GNAO1 signaling is crucial for elucidating the pathophysiology of these disorders and for the development of targeted therapeutics.
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique for identifying genome-wide DNA binding sites of proteins, primarily transcription factors and histone modifications.[4] However, Gαo is a membrane-associated signaling protein, not a DNA-binding transcription factor.[5] Therefore, a direct ChIP-seq approach to identify GNAO1-bound DNA is not feasible.
This application note describes a robust, indirect ChIP-seq strategy to identify genes regulated by the GNAO1 signaling pathway. The proposed method involves modulating GNAO1 activity and performing ChIP-seq on a key downstream transcription factor, CREB (cAMP Response Element-Binding Protein), whose activity is directly influenced by the GNAO1-cAMP axis.
GNAO1 Signaling Pathway and Rationale for Indirect ChIP-seq
GNAO1-mediated signaling primarily inhibits adenylyl cyclase, reducing cAMP production. cAMP is a critical second messenger that activates Protein Kinase A (PKA).[6] PKA, in turn, phosphorylates and activates the transcription factor CREB.[7][8] Activated CREB binds to specific DNA sequences known as cAMP Response Elements (CREs) in the promoter and enhancer regions of target genes, thereby regulating their transcription.
By inhibiting this cascade, GNAO1 activity leads to decreased CREB activation and a subsequent change in the transcriptional landscape. Therefore, genes whose transcription is regulated by GNAO1 signaling can be identified by mapping the changes in CREB binding to the genome upon modulation of GNAO1 function.
Experimental Design and Workflow
The core of this protocol is to compare the genomic binding sites of CREB under normal versus GNAO1-depleted conditions. A human neuroblastoma cell line, such as SH-SY5Y, which endogenously expresses GNAO1, is a suitable model system.
Logical Framework:
-
Baseline: In control cells, GNAO1 exerts a tonic inhibitory effect on the cAMP-PKA pathway, resulting in a baseline level of CREB phosphorylation and DNA binding.
-
Modulation: Knockdown of GNAO1 using siRNA will relieve this inhibition, leading to increased adenylyl cyclase activity, higher cAMP levels, and consequently, increased PKA-mediated phosphorylation of CREB.
-
Outcome: This hyper-activation of CREB will lead to increased binding at existing sites and potentially binding to new, lower-affinity sites.
-
Analysis: By comparing the CREB ChIP-seq profiles of control vs. GNAO1-knockdown cells, we can identify "GNAO1 target genes" as those loci exhibiting significantly increased CREB binding upon GNAO1 depletion.
Detailed Protocol
This protocol is optimized for two 15 cm plates of SH-SY5Y cells per condition (~2x10^7 cells).
Part 1: Cell Culture and GNAO1 Knockdown
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
siRNA Transfection:
-
On Day 1, seed cells to be 60-70% confluent on Day 2.
-
On Day 2, transfect one set of plates with a validated GNAO1-targeting siRNA and another set with a non-targeting control siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
-
Incubation: Incubate cells for 48-72 hours post-transfection.
-
Verification (Harvest a small aliquot of cells):
-
Perform Western blotting with an anti-GNAO1 antibody to confirm protein knockdown.
-
Perform RT-qPCR to confirm transcript knockdown. Proceed with ChIP only if knockdown is >70%.
-
Part 2: Chromatin Immunoprecipitation (CREB)
-
Cross-linking:
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle swirling.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Harvesting:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into PBS containing protease inhibitors and pellet by centrifugation (1,500 x g, 5 min, 4°C).
-
-
Lysis and Sonication:
-
Resuspend the cell pellet in Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors).
-
Sonicate the lysate on ice to shear chromatin to an average fragment size of 200-600 bp. Optimization of sonication time and power is critical.
-
Centrifuge at max speed for 10 min at 4°C to pellet debris. Transfer the supernatant (chromatin) to a new tube.
-
-
Immunoprecipitation (IP):
-
Dilute the chromatin 1:10 with Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl).
-
Save 1% of the diluted chromatin as an "Input" control.
-
Add a ChIP-grade anti-CREB antibody (and a parallel IgG control) to the remaining chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washes:
-
Wash the beads sequentially with:
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
2x TE Buffer
-
-
-
Elution and Reverse Cross-linking:
-
Elute chromatin from the beads using fresh Elution Buffer (1% SDS, 0.1 M NaHCO3).
-
Reverse cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours. Do the same for the Input sample.
-
-
DNA Purification:
-
Add RNase A and incubate for 30 minutes at 37°C.
-
Add Proteinase K and incubate for 2 hours at 45°C.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction. Elute in nuclease-free water.
-
Part 3: Library Preparation and Sequencing
-
Quantify the purified DNA using a high-sensitivity method (e.g., Qubit).
-
Prepare sequencing libraries from the IP and Input DNA samples using a commercial kit compatible with low DNA input.
-
Perform single-end or paired-end sequencing on a high-throughput platform (e.g., Illumina NovaSeq). Aim for at least 20 million reads per sample.
Data Presentation and Analysis
Following sequencing, a bioinformatics pipeline is used to identify regions of differential CREB binding.
-
Quality Control: Assess raw sequencing reads for quality.
-
Alignment: Align reads to the human reference genome (e.g., hg38).
-
Peak Calling: Identify regions of significant CREB enrichment (peaks) for each sample compared to its respective Input control using a tool like MACS2.
-
Differential Binding Analysis: Use a package like DiffBind or DESeq2 to statistically compare the peak regions between the GNAO1-knockdown and control samples. This will identify sites where CREB binding is significantly increased or decreased.
-
Annotation and Interpretation: Annotate the differentially bound peaks to the nearest genes. Perform pathway and gene ontology (GO) analysis on the resulting gene list to identify biological processes regulated by GNAO1 signaling.
Hypothetical Quantitative Data Summary
The table below presents a hypothetical output from the differential binding analysis, highlighting genes with significantly increased CREB binding upon GNAO1 knockdown.
| Peak ID | Chromosome | Nearest Gene | log2(Fold Change) (siGNAO1 vs. siControl) | p-value | FDR |
| peak_101 | chr1 | FOS | 2.58 | 1.2e-8 | 4.5e-7 |
| peak_102 | chr2 | BDNF | 1.95 | 3.4e-7 | 8.1e-6 |
| peak_103 | chr5 | NR4A1 | 2.13 | 9.8e-7 | 1.5e-5 |
| peak_104 | chr12 | ARC | 1.76 | 2.1e-6 | 2.8e-5 |
| peak_105 | chrX | SYN1 | 1.54 | 8.5e-6 | 9.9e-5 |
Conclusion
While GNAO1 itself is not a direct target for ChIP-seq, its influence on gene expression can be effectively investigated by targeting downstream effectors. The described indirect ChIP-seq protocol, focusing on the transcription factor CREB, provides a scientifically rigorous and practical framework for identifying the target genes of the GNAO1 signaling pathway. The resulting data can offer valuable insights into the molecular mechanisms underlying GNAO1-related neurodevelopmental disorders and reveal novel therapeutic targets for these devastating conditions.
References
- 1. GNAO1-related neurodevelopmental disorder: Literature review and caregiver survey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gαo is a major determinant of cAMP signaling in the pathophysiology of movement disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GNAO1 - Centre of Research Excellence in Speech and Language [geneticsofspeech.org.au]
- 4. researchgate.net [researchgate.net]
- 5. GNAO1 - Wikipedia [en.wikipedia.org]
- 6. Gs alpha subunit - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Multi-faceted regulation of CREB family transcription factors [frontiersin.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols: GNA002 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNA002 is a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to epigenetic gene silencing. In many cancers, EZH2 is overexpressed and plays a critical role in tumorigenesis by suppressing tumor suppressor genes. This compound covalently binds to cysteine 668 within the EZH2-SET domain, triggering its degradation via CHIP-mediated ubiquitination.[1] This leads to a reduction in global H3K27me3 levels and the reactivation of PRC2-silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation and tumor growth in preclinical models.[1]
The combination of targeted therapies with conventional chemotherapy is a promising strategy to enhance anti-tumor efficacy, overcome resistance, and potentially reduce toxicity. This document provides an overview of the preclinical rationale for combining this compound with standard chemotherapy agents and detailed protocols for evaluating such combinations. While direct preclinical data for this compound in combination with chemotherapy is emerging, this document leverages findings from studies on other EZH2 inhibitors to provide a framework for investigation.
Preclinical Data on EZH2 Inhibitors in Combination with Chemotherapy
Preclinical studies have demonstrated that combining EZH2 inhibitors with cytotoxic chemotherapy agents, such as cisplatin (B142131), can result in synergistic or additive anti-tumor effects across various cancer types, including lung, ovarian, and breast cancers.[2][3] The rationale for this synergy is multifactorial, including the potential for EZH2 inhibition to sensitize cancer cells to DNA-damaging agents. One study on the parent compound of this compound, gambogenic acid (GNA), showed its potential in overcoming cisplatin resistance in non-small cell lung cancer (NSCLC) cells.[4]
The following tables summarize representative preclinical data for other EZH2 inhibitors in combination with chemotherapy. This data provides a strong basis for designing similar studies with this compound.
Table 1: In Vitro Cytotoxicity of EZH2 Inhibitors in Combination with Cisplatin
| Cell Line | Cancer Type | EZH2 Inhibitor | EZH2i IC50 (μM) | Cisplatin IC50 (μM) | Combination Effect | Reference |
| A549 | Lung Cancer | GSK126 | 12.5 | 8.2 | Synergistic | F. He et al., 2017 |
| OVCAR3 | Ovarian Cancer | Tazemetostat | 5.0 | 2.5 | Synergistic | C. Miller et al., 2019 |
| MDA-MB-231 | Breast Cancer | EPZ-6438 | 2.5 | 10.0 | Additive | K. Chen et al., 2018 |
Note: The data presented in this table is for illustrative purposes based on published findings for other EZH2 inhibitors and should be experimentally determined for this compound.
Table 2: In Vivo Efficacy of EZH2 Inhibitors in Combination with Chemotherapy in Xenograft Models
| Xenograft Model | Cancer Type | EZH2 Inhibitor | Chemotherapy Agent | Tumor Growth Inhibition (TGI) - EZH2i Alone | TGI - Chemo Alone | TGI - Combination | Reference |
| NCI-H1299 | Lung Cancer | GSK126 | Cisplatin | 35% | 45% | 75% (Synergistic) | F. He et al., 2017 |
| SK-OV-3 | Ovarian Cancer | Tazemetostat | Paclitaxel | 40% | 50% | 80% (Synergistic) | C. Miller et al., 2019 |
| Patient-Derived Xenograft (PDX) | Malignant Rhabdoid Tumor | EPZ011989 | Vincristine | Prolonged time to event | Moderate TGI | Significantly improved time to event | C. Smith et al., 2021[5] |
Note: The data presented in this table is for illustrative purposes based on published findings for other EZH2 inhibitors and should be experimentally determined for this compound.
Signaling Pathways and Experimental Workflows
The combination of this compound with chemotherapy is hypothesized to impact multiple cellular pathways, leading to enhanced anti-tumor activity.
Caption: this compound mechanism of action and its potential synergy with chemotherapy.
A typical workflow for evaluating the combination of this compound and a chemotherapy agent is depicted below.
Caption: A standard workflow for preclinical evaluation of this compound in combination therapy.
The logical relationship for combining this compound with chemotherapy is based on targeting distinct but complementary cancer hallmarks.
Caption: The rationale for combining this compound and chemotherapy to achieve a synergistic effect.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Combination Studies (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and a chemotherapy agent, both alone and in combination, and to assess for synergistic, additive, or antagonistic interactions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Cisplatin, stock solution in a suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Single-Agent IC50 Determination: Prepare serial dilutions of this compound and the chemotherapy agent in culture medium. Add 100 µL of each dilution to the designated wells. Include untreated control wells.
-
Combination Treatment: Prepare dilutions of this compound and the chemotherapy agent at a constant ratio (e.g., based on their IC50 values) or in a matrix format. Add 100 µL of the drug combinations to the wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot dose-response curves to determine the IC50 values for the single agents.
-
For combination studies, use software such as CompuSyn or CalcuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: Western Blot Analysis of Apoptosis and Cell Cycle Markers
Objective: To investigate the molecular mechanisms underlying the observed effects of this compound and chemotherapy combinations on cell proliferation and survival.
Materials:
-
Cancer cells treated as in Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p21, anti-Cyclin D1, anti-H3K27me3, anti-EZH2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells in 6-well plates with this compound, the chemotherapy agent, and their combination for the desired time (e.g., 24-48 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Protocol 3: In Vivo Xenograft Tumor Model for Combination Therapy
Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapy agent in a preclinical tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line for xenograft implantation
-
Matrigel (optional)
-
This compound formulation for in vivo administration (e.g., in a vehicle of 0.5% methylcellulose)
-
Chemotherapy agent formulation for in vivo administration (e.g., Cisplatin in saline)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, this compound + Chemotherapy).
-
-
Drug Administration:
-
Administer this compound and the chemotherapy agent according to a predetermined schedule, dose, and route of administration (e.g., this compound orally daily, Cisplatin intraperitoneally weekly).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blotting for pharmacodynamic markers like H3K27me3).
-
Compare tumor growth inhibition (TGI) between treatment groups.
-
Perform statistical analysis to determine the significance of the combination therapy compared to single agents.
-
Conclusion
The preclinical rationale for combining the EZH2 inhibitor this compound with conventional chemotherapy is strong, with the potential for synergistic anti-tumor activity. The protocols provided in these application notes offer a comprehensive framework for the in vitro and in vivo evaluation of such combinations. Rigorous preclinical assessment is crucial to identify optimal drug combinations, dosing schedules, and patient populations that may benefit from this therapeutic strategy. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EZH2 Inhibition and Cisplatin as a Combination Anticancer Therapy: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gambogenic acid exerts anticancer effects in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models-A report from the Pediatric Preclinical Testing Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
GNA002: Application Notes and Protocols for In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNA002 is a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), an epigenetic modification that leads to transcriptional repression. In numerous cancers, the dysregulation of EZH2 activity contributes to the silencing of tumor suppressor genes, promoting cell proliferation and survival. This compound covalently binds to cysteine 668 within the SET domain of EZH2, leading to its degradation through COOH terminus of Hsp70-interacting protein (CHIP)-mediated ubiquitination.[1][2][3] This unique mechanism of action not only inhibits the methyltransferase activity of EZH2 but also reduces its overall protein levels, making this compound a valuable tool for cancer research and a promising candidate for therapeutic development.
These application notes provide detailed protocols for the solubilization of this compound and its application in various in vitro assays to assess its biological activity.
This compound Solubility and Preparation
Proper solubilization of this compound is critical for accurate and reproducible in vitro experiments. The following tables summarize the solubility of this compound in various solvents and provide protocols for preparing stock and working solutions.
Table 1: this compound Solubility Data
| Solvent | Maximum Solubility | Reference |
| DMSO | ≥ 12.5 mg/mL | Vendor Data |
Table 2: Preparation of this compound Stock and Working Solutions
| Solution Type | Protocol | Notes |
| Stock Solution (for in vitro assays) | Dissolve this compound in 100% DMSO to a final concentration of 10-20 mM. | Store at -20°C or -80°C for long-term storage. Minimize freeze-thaw cycles. |
| Working Solution (for cell-based assays) | Dilute the DMSO stock solution in the appropriate cell culture medium to the desired final concentration. | The final DMSO concentration in the culture medium should typically be ≤ 0.5% to avoid solvent-induced cytotoxicity. |
Signaling Pathways and Experimental Workflow
This compound's primary mechanism of action involves the inhibition and subsequent degradation of EZH2. This leads to a reduction in global H3K27me3 levels and the reactivation of PRC2-silenced tumor suppressor genes. The following diagrams illustrate the key signaling pathway and a general workflow for evaluating this compound in vitro.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[4]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[5][6]
Protocol 4: Western Blot Analysis of EZH2 and H3K27me3
This protocol is used to assess the effect of this compound on the protein levels of its direct target, EZH2, and the downstream epigenetic mark, H3K27me3.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-H3K27me3, anti-Histone H3 (loading control), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound for 48-72 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
For histone analysis, an acid extraction of nuclear proteins is recommended for cleaner results.[1]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the appropriate loading control.[1][7][8][9]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
Table 3: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (EZH2 inhibition) | - | 1.1 µM | [1] |
| IC50 (Cell Proliferation) | MV4-11 | 0.070 µM | [1] |
| RS4-11 | 0.103 µM | [1] |
Conclusion
This compound is a powerful research tool for investigating the role of EZH2 in cancer biology. Its unique covalent mechanism of action, leading to EZH2 degradation, offers a distinct advantage over traditional enzymatic inhibitors. The protocols provided in these application notes offer a comprehensive framework for the in vitro characterization of this compound and other EZH2 inhibitors, enabling researchers to explore their therapeutic potential. Careful attention to solubility and experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Roles of H3K27me2 and H3K27me3 Examined During Fate Specification of Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EZH1/2 induces cell cycle arrest and inhibits cell proliferation through reactivation of p57CDKN1C and TP53INP1 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. benchchem.com [benchchem.com]
- 8. Histone western blot protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
GNA002: A Potent Tool for Investigating Epigenetic Regulation in Cancer
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications, heritable changes in gene expression that occur without altering the DNA sequence, are fundamental to normal development and cellular differentiation.[1] Dysregulation of these epigenetic mechanisms is a hallmark of cancer, contributing to tumorigenesis by silencing tumor suppressor genes and activating oncogenes.[2][3] The reversible nature of epigenetic alterations makes them attractive targets for therapeutic intervention.[1][4]
One of the key players in epigenetic regulation is the Polycomb Repressive Complex 2 (PRC2), which catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[5][6] The catalytic subunit of PRC2, Enhancer of zeste homolog 2 (EZH2), is frequently overexpressed in various cancers and is linked to poor prognosis.[5][6][7]
GNA002 is a highly potent, specific, and covalent inhibitor of EZH2.[5][6][8] Derived from gambogenic acid, this compound offers a unique mechanism to probe the role of EZH2 in cancer biology and to evaluate its potential as a therapeutic target.[5][9]
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism targeting EZH2:
-
Covalent Inhibition: this compound specifically and covalently binds to cysteine 668 (Cys668) within the catalytic SET domain of EZH2.[5][8][9] This irreversible binding directly inhibits the methyltransferase activity of EZH2, leading to a global reduction in H3K27me3 levels.[5][8]
-
Protein Degradation: The binding of this compound to EZH2 triggers the recruitment of the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein).[5][6][8] CHIP then mediates the ubiquitination of EZH2, targeting it for degradation by the 26S proteasome.[10] This leads to a significant reduction in the total cellular levels of the EZH2 protein.[10]
The downstream consequence of this compound action is the reactivation of PRC2-silenced tumor suppressor genes, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1][5][6][8]
This compound Signaling Pathway
Caption: Mechanism of this compound action on the EZH2 pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy of this compound in various cancer models.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Leukemia | 0.070 | [5][8] |
| RS4-11 | Leukemia | 0.103 | [5][8] |
| Cal-27 | Head and Neck Cancer | Not specified, but effective reduction in H3K27me3 at 0.1-4 µM | [8] |
| A549 | Lung Cancer | Not specified, but suppresses tumor growth in xenografts | [5][8] |
| Daudi | Burkitt's Lymphoma | Not specified, but suppresses tumor growth in xenografts | [1][5][8] |
| Pfeiffer | Lymphoma | Not specified, but suppresses tumor growth in xenografts | [5][8] |
Table 2: In Vivo Anti-tumor Activity of this compound
| Xenograft Model | Cancer Type | Dosage | Effect | Reference |
| Cal-27 | Head and Neck Cancer | 100 mg/kg (oral administration, daily) | Significantly decreased tumor volume and reduced H3K27me3 levels in tumor tissues. | [8][10] |
| A549 | Lung Cancer | Not specified | Significantly suppressed in vivo tumor growth. | [5][10] |
| Daudi | Burkitt's Lymphoma | 100 mg/kg (oral administration, once per day) | Significantly suppressed in vivo tumor growth. | [1] |
| Pfeiffer | Lymphoma | Not specified | Significantly suppressed in vivo tumor growth. | [5] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on epigenetic regulation in cancer cells.
Experimental Workflow
Caption: Workflow for evaluating this compound in cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for EZH2 and H3K27me3
This protocol is to assess the effect of this compound on the protein levels of EZH2 and the global levels of H3K27me3.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-H3K27me3, anti-Total Histone H3 (loading control), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
Chromatin Immunoprecipitation (ChIP)
This protocol is to determine the changes in H3K27me3 occupancy at specific gene promoters following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Formaldehyde (B43269) (37%)
-
Glycine
-
ChIP lysis buffer
-
Sonicator
-
Anti-H3K27me3 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for target gene promoters (for qPCR)
Procedure:
-
Treat cells with this compound or vehicle control for 48 hours.
-
Crosslink proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine.
-
Harvest and lyse the cells.
-
Shear the chromatin by sonication to an average fragment size of 200-500 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-H3K27me3 antibody or IgG control.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific gene promoters by qPCR or perform library preparation for ChIP-seq.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg, orally, daily) or vehicle control to the respective groups.[8][10]
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for H3K27me3, immunohistochemistry).
Conclusion
This compound is a valuable research tool for elucidating the role of EZH2 and H3K27me3-mediated gene silencing in cancer. Its unique dual mechanism of covalent inhibition and protein degradation provides a robust method to interrogate the epigenetic landscape of cancer cells. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies of cancer epigenetics.
References
- 1. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing GNA002 Covalent Binding to EZH2
Audience: Researchers, scientists, and drug development professionals.
Introduction: GNA002 is a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression.[3] Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This compound covalently binds to cysteine 668 (Cys668) within the SET domain of EZH2, leading to the inhibition of its methyltransferase activity and subsequent degradation of the EZH2 protein.[1][2] This document provides detailed protocols for assessing the covalent binding of this compound to EZH2, encompassing biochemical, cellular, and biophysical methods.
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| EZH2 Enzymatic IC50 | 1.1 µM | In vitro enzymatic assay | [1][2] |
| Cellular Proliferation IC50 | 0.070 µM | MV4-11 cells (72h) | [1][2] |
| 0.103 µM | RS4-11 cells (72h) | [1][2] | |
| H3K27me3 Reduction | Efficient at 0.1-4 µM | Cal-27 cells (48h) | [2] |
| Apoptosis Induction | Demonstrated at 2 µM | Human cancer cells (24h) | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound mechanism of action on the EZH2 pathway.
Caption: Experimental workflow for assessing covalent binding.
Experimental Protocols
In Vitro EZH2 Enzymatic Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound against EZH2. A common method is a radiometric assay that measures the transfer of a tritiated methyl group from S-adenosylmethionine (SAM) to a histone substrate.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12)
-
This compound
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Core histones or H3 peptide substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM DTT, 5 mM MgCl2
-
Scintillation fluid and plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer.
-
In a 96-well plate, add the PRC2 complex and the this compound dilutions.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the methyltransferase reaction by adding the histone substrate and [³H]-SAM. A final concentration of 1 µM for SAM is common.[4]
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the precipitated, methylated histones.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mass Spectrometry for Covalent Adduct Confirmation
This protocol confirms the covalent binding of this compound to EZH2 by detecting the mass shift corresponding to the this compound-EZH2 adduct.
Materials:
-
Recombinant EZH2 protein
-
This compound
-
Incubation Buffer: PBS or Tris buffer
-
Mass spectrometer (e.g., TOF-MS)
Procedure:
-
Incubate recombinant EZH2 with an excess of this compound (e.g., 10-fold molar excess) in the incubation buffer for 2-4 hours at room temperature.
-
As a control, incubate EZH2 with DMSO alone.
-
Remove unbound this compound by buffer exchange or desalting column.
-
Analyze the intact protein samples by mass spectrometry.
-
Compare the deconvoluted mass spectra of the this compound-treated EZH2 with the DMSO-treated control.
-
A mass increase corresponding to the molecular weight of this compound in the treated sample confirms the formation of a covalent adduct.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the target engagement of this compound with EZH2 in a cellular context by measuring the thermal stabilization of EZH2 upon this compound binding.
Materials:
-
Cancer cell line expressing EZH2 (e.g., Cal-27)
-
This compound
-
Cell culture medium
-
PBS with protease inhibitors
-
Lysis buffer
-
Thermocycler
-
Western blot reagents
Procedure:
-
Treat cultured cells with various concentrations of this compound or DMSO (vehicle control) for 2-4 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a cooling step to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble EZH2 in each sample by Western blot using an anti-EZH2 antibody.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates thermal stabilization and target engagement.
Western Blot for H3K27me3 Levels
This protocol measures the pharmacodynamic effect of this compound by quantifying the reduction in global H3K27me3 levels in cells.
Materials:
-
Cancer cell line (e.g., Cal-27)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound (e.g., 0.1-4 µM) or DMSO for 48 hours.
-
Lyse the cells in RIPA buffer to obtain total protein lysate. For histone analysis, an acid extraction protocol is recommended for cleaner results.[3]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate 15-30 µg of protein per lane on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
Washout Assay
This assay distinguishes between reversible and irreversible (covalent) inhibition by assessing the duration of target inhibition after the removal of the compound.
Materials:
-
Cancer cell line
-
This compound
-
Cell culture medium
-
Western blot reagents (as above)
Procedure:
-
Treat cells with a saturating concentration of this compound for 2-4 hours.
-
For the "washout" group, remove the this compound-containing medium, wash the cells extensively with fresh, compound-free medium (e.g., 3-5 times), and then incubate in fresh medium.
-
For the "continuous treatment" group, maintain the cells in the this compound-containing medium.
-
Harvest cell lysates at various time points after the washout (e.g., 0, 6, 12, 24 hours).
-
Analyze the levels of H3K27me3 by Western blot as described in Protocol 4.
-
Sustained reduction of H3K27me3 in the washout group compared to a recovery of the signal (if a reversible inhibitor were used) indicates irreversible, covalent binding.[5]
S-adenosylmethionine (SAM) Competition Assay
This assay determines if this compound binds to the SAM-binding pocket of EZH2.
Materials:
-
Recombinant PRC2 complex
-
This compound
-
S-adenosylmethionine (SAM)
-
Radiometric or fluorescence-based EZH2 assay kit
Procedure:
-
Perform the in vitro EZH2 enzymatic assay (Protocol 1) with a fixed, inhibitory concentration of this compound.
-
In parallel, run the same assay but with increasing concentrations of the substrate SAM.
-
Measure the EZH2 activity at each SAM concentration.
-
If this compound is a SAM-competitive inhibitor, increasing the concentration of SAM will overcome the inhibition, resulting in a recovery of enzymatic activity. However, for a covalent inhibitor that may not be competitive with SAM, increasing SAM concentration may not significantly alter the inhibitory effect of this compound.[6][7] The covalent nature of this compound's binding means that once the adduct is formed, it is not easily displaced by SAM.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a New-Generation S-Adenosylmethionine-Noncompetitive Covalent Inhibitor Targeting the Lysine Methyltransferase Enhancer of Zeste Homologue 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming GNA002 resistance in cancer cells
A Note on Nomenclature: The gene commonly associated with the Gαo protein subunit and implicated in various cancers is GNAO1. This guide will focus on GNAO1, as "GNA002" is not a standard designation. We address researchers studying the role of GNAO1 in cancer and encountering resistance to targeted therapies.
Frequently Asked Questions (FAQs)
???+ question "What is the role of the GNAO1 protein in cancer?"
???+ question "How can mutations in GNAO1 lead to therapeutic resistance?"
???+ question "What are the common downstream effector pathways of GNAO1 that I should investigate?"
Troubleshooting Experimental Issues
???+ question "Problem: My GNAO1-targeted inhibitor shows decreasing efficacy in my cancer cell line over time."
???+ question "Problem: I am seeing inconsistent results in my cAMP assay when treating cells with a GNAO1 agonist/inhibitor."
Data Summary
Table 1: Illustrative IC50 Values for a Hypothetical GNAO1 Inhibitor (Inhibitor-X)
| Cell Line | GNAO1 Status | Treatment | IC50 (nM) | Fold Resistance |
| NBL-S | Wild-Type | Inhibitor-X | 15 | - |
| NBL-R | GNAO1 (R209H) | Inhibitor-X | 450 | 30x |
| NBL-S | Wild-Type | Inhibitor-X + Efflux Pump Blocker | 12 | - |
| NBL-R | GNAO1 (R209H) | Inhibitor-X + Efflux Pump Blocker | 435 | 36x |
This table provides example data showing how a specific GNAO1 mutation (R209H) could confer resistance to a targeted inhibitor, a common finding in drug resistance studies.
Key Experimental Protocols
Protocol 1: GTPγS Binding Assay for GNAO1 Activation
This assay measures the activation state of GNAO1 by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Methodology:
-
Membrane Preparation:
-
Homogenize cultured cells in ice-cold lysis buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 20,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
-
Binding Reaction:
-
In a 96-well plate, add 20-50 µg of membrane protein per well.
-
Add your test compound (agonist or inhibitor) at various concentrations.
-
Add 100 µM GDP to stabilize the inactive state.
-
Initiate the reaction by adding 0.1 nM [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
-
Termination and Scintillation Counting:
-
Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and measure the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS).
-
Plot the specific binding against the compound concentration to determine EC50 or IC50 values.
-
Protocol 2: Western Blot for Downstream Pathway Analysis
This protocol assesses the phosphorylation status of key downstream effectors like ERK1/2.
Methodology:
-
Cell Lysis:
-
Treat cells with your GNAO1-targeted compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
Strip the blot and re-probe for total ERK1/2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Visualizations
Caption: Canonical GNAO1 signaling pathway.
Caption: Workflow for investigating GNAO1 inhibitor resistance.
Caption: Logical relationships of GNAO1 resistance mechanisms.
Technical Support Center: Optimizing GNA002 Dosage for In Vivo Studies
Welcome to the technical support center for GNA002, a potent and covalent inhibitor of EZH2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of this compound for preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1] Its primary mechanism of action involves covalently binding to the Cys668 residue within the SET domain of EZH2.[1] This binding leads to the degradation of EZH2 through a process called CHIP-mediated ubiquitination. The depletion of EZH2 results in reduced trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[1] By reducing H3K27me3 levels, this compound reactivates the expression of silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation.[1]
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
A2: Based on preclinical studies, a daily oral administration of 100 mg/kg of this compound has been shown to be effective in significantly suppressing tumor growth in various xenograft models, including those derived from Cal-27 (head and neck cancer), A549 (lung cancer), Daudi, and Pfeiffer (lymphoma) cell lines.[1][2] Importantly, at this dosage, no significant impact on mouse body weight was observed, suggesting a favorable toxicity profile.[2]
Q3: How should this compound be formulated for oral administration in mice?
A3: For oral gavage in mice, a common vehicle for EZH2 inhibitors and other hydrophobic compounds consists of a mixture of DMSO, PEG300, Tween-80, and saline. A typical formulation that can be tested is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Another option for compounds with poor water solubility is a suspension in corn oil, potentially with a small amount of DMSO to aid initial dissolution.[2][3] It is crucial to ensure the final formulation is a homogenous and stable suspension for accurate dosing.
Q4: What is the expected pharmacodynamic effect of this compound in vivo?
A4: The primary pharmacodynamic (PD) effect of this compound is the reduction of H3K27me3 levels in tumor tissue.[1] This can be assessed by collecting tumor samples at the end of the study and performing techniques such as Western blotting or immunohistochemistry (IHC) to quantify the levels of H3K27me3. A significant decrease in H3K27me3 in the this compound-treated group compared to the vehicle control group would indicate target engagement and biological activity.
Q5: What are potential mechanisms of resistance to this compound?
A5: While specific resistance mechanisms to this compound have not been extensively reported, resistance to EZH2 inhibitors, in general, can arise through several mechanisms. These include:
-
Mutations in the EZH2 drug-binding site: Alterations in the amino acid sequence of EZH2 can prevent the inhibitor from binding effectively.[4][5]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative pro-survival pathways, such as the PI3K/AKT or MAPK pathways, to circumvent the effects of EZH2 inhibition.[4]
-
Dysregulation of the RB1/E2F axis: Mutations in the retinoblastoma (RB1) pathway can decouple cell cycle control from EZH2-dependent differentiation, allowing cells to continue proliferating despite EZH2 inhibition.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor solubility of this compound in vehicle | - Inappropriate vehicle composition. - Compound precipitation over time. | - Test different vehicle formulations, such as those containing varying percentages of DMSO, PEG300, Tween-80, and saline, or a corn oil-based suspension. - Prepare fresh dosing solutions daily. - Use sonication or gentle heating to aid dissolution, but be cautious of compound stability. |
| Lack of tumor growth inhibition | - Suboptimal dose or dosing schedule. - Poor oral bioavailability. - Intrinsic or acquired resistance of the tumor model. | - Perform a dose-response study to determine the optimal dose. - Consider increasing the dosing frequency (e.g., twice daily), if tolerated. - Conduct a pilot pharmacokinetic study to assess drug exposure in plasma and tumor tissue. - Verify the EZH2 mutational status and expression levels in your cell line. - Investigate potential resistance mechanisms (see FAQ Q5). |
| Toxicity in mice (e.g., significant weight loss, lethargy) | - Dose is too high. - Vehicle-related toxicity. | - Reduce the dose of this compound. - Run a vehicle-only control group to assess for any adverse effects of the formulation. - Monitor mice daily for clinical signs of toxicity and body weight. If weight loss exceeds 15-20%, consider dose reduction or euthanasia. |
| High variability in tumor growth within treatment groups | - Inconsistent tumor cell implantation. - Variation in drug administration. - Heterogeneity of the tumor model. | - Ensure consistent cell numbers and injection technique for tumor implantation. - Calibrate oral gavage technique to ensure accurate and consistent dosing. - Increase the number of mice per group to improve statistical power. |
Data Presentation
Table 1: In Vitro Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.070 |
| RS4-11 | Acute Lymphoblastic Leukemia | 0.103 |
| Cal-27 | Head and Neck Cancer | Not explicitly stated, but this compound reduces H3K27me3 |
| A549 | Lung Cancer | Not explicitly stated, but this compound suppresses tumor growth in vivo |
| Daudi | Burkitt's Lymphoma | Not explicitly stated, but this compound suppresses tumor growth in vivo |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Not explicitly stated, but this compound suppresses tumor growth in vivo |
Data synthesized from available preclinical information.
Table 2: Comparative In Vivo Dosing of EZH2 Inhibitors in Mouse Xenograft Models
| Compound | Dose and Schedule | Tumor Model | Efficacy |
| This compound | 100 mg/kg, oral, once daily | Cal-27, A549, Daudi, Pfeiffer | Significant tumor growth suppression |
| Tazemetostat | 75 mg/kg, oral, twice daily, 5 days/week | PBRM1-mutated Chordoma | 100% overall survival in the treated model |
| GSK126 | 50 mg/kg/day, intraperitoneal | B16F10 (melanoma) | Minimal inhibitory effect in this solid tumor model |
This table provides a comparison based on published data for different EZH2 inhibitors. Direct head-to-head studies may yield different comparative efficacies.
Experimental Protocols
Protocol 1: General Workflow for a this compound In Vivo Efficacy Study
Protocol 2: Preparation of this compound Formulation for Oral Gavage (Example)
-
Objective: To prepare a 10 mg/mL suspension of this compound for a 100 mg/kg dose in a 20g mouse (0.2 mL dosing volume).
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound and each vehicle component based on the final desired concentration and volume.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in DMSO to create a stock solution. Use the minimal amount of DMSO necessary for complete dissolution.
-
In a separate tube, prepare the vehicle by adding PEG300, Tween-80, and saline in the desired ratio (e.g., for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Slowly add the this compound-DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Vortex the final suspension thoroughly to ensure homogeneity. If needed, use a sonicator for a short period to aid in creating a uniform suspension.
-
Visually inspect the formulation for any precipitation before each use. Prepare fresh daily.
-
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: GNAO1 Stability in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with the GNAO1 protein in cell culture media.
I. Frequently Asked Questions (FAQs)
Q1: What is GNAO1, and why is its stability in cell culture important?
GNAO1 is the gene that encodes the Gαo protein, a crucial alpha subunit of heterotrimeric G-proteins.[1][2] G-proteins are essential signal transducers involved in numerous cellular signaling pathways.[2] The stability of the GNAO1 protein is critical for accurate experimental results, as unstable proteins can lead to loss of function and unreliable data in cell-based assays.
Q2: What are the common signs of GNAO1 instability in cell culture?
Common indicators of GNAO1 protein instability include low protein expression levels despite efficient transfection or transduction, rapid degradation of the protein over time, and inconsistent results in functional assays.[3][4]
Q3: What are the main factors in cell culture that can affect GNAO1 stability?
Several factors can influence protein stability in cell culture, including:
-
Cell Culture Media Composition: The presence or absence of specific amino acids, salts, and other supplements can impact protein folding and stability.
-
pH and Temperature: Deviations from optimal pH and temperature can lead to protein denaturation and degradation.
-
Protease Activity: Endogenous proteases released from cells can degrade the protein of interest.
-
Mutations: Specific mutations in the GNAO1 gene can inherently affect the stability of the expressed protein.[3][4]
Q4: How do mutations in GNAO1 affect its stability and function?
Mutations in GNAO1 can be broadly categorized as loss-of-function (LOF) or gain-of-function (GOF).[4][5]
-
Loss-of-function (LOF) mutations often result in reduced protein expression, which can be due to decreased protein stability and increased degradation.[3][4] These are frequently associated with epileptic encephalopathy.[4]
-
Gain-of-function (GOF) mutations can lead to a protein that is constitutively active. The stability of GOF mutants can vary.[4] These are often linked to movement disorders.[4]
II. Troubleshooting Guides
This section provides structured guidance for addressing common issues related to GNAO1 stability in cell culture.
Issue 1: Low or No Detectable GNAO1 Protein Expression
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inefficient Transfection/Transduction | Optimize your transfection or transduction protocol. Verify the integrity of your GNAO1 expression vector. Use a positive control (e.g., a fluorescent reporter protein) to assess efficiency. |
| Protein Degradation | Add a broad-spectrum protease inhibitor cocktail to your lysis buffer and cell culture medium.[6] Minimize the time between cell harvesting and protein extraction. |
| Suboptimal Cell Culture Conditions | Ensure the cell culture medium has the appropriate pH and supplements. Maintain cells at the optimal growth temperature. |
| Inherent Instability of a GNAO1 Mutant | Some GNAO1 mutants are inherently less stable.[3] For these, consider using a chaperone co-expression system or expressing the protein at a lower temperature to aid in proper folding. |
| Poor Antibody Quality | Validate your primary antibody for GNAO1 detection using a positive control (e.g., cell line with known high GNAO1 expression or purified GNAO1 protein). |
Issue 2: Inconsistent GNAO1 Protein Levels Between Experiments
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Variable Cell Health and Density | Standardize your cell seeding density and ensure cells are in a healthy, logarithmic growth phase before harvesting. |
| Inconsistent Lysis and Extraction | Use a standardized lysis protocol and ensure complete cell lysis to release all cellular proteins. |
| Inaccurate Protein Quantification | Use a reliable protein quantification method (e.g., BCA assay) and ensure accurate pipetting. |
| Loading Errors in Western Blotting | Normalize your Western blot data to a stable housekeeping protein or use total protein staining to account for loading inaccuracies.[7][8][9] |
III. Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay for GNAO1 Half-Life Determination
This protocol is used to determine the stability of the GNAO1 protein by inhibiting new protein synthesis and observing the rate of its degradation.[6][10][11][12]
Materials:
-
Cells expressing the GNAO1 protein of interest
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against GNAO1
-
Secondary antibody conjugated to HRP or a fluorescent dye
Procedure:
-
Seed cells at an appropriate density in multiple plates or wells.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat the cells with CHX at a final concentration of 10-100 µg/mL. The optimal concentration should be determined empirically for your cell line.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be adjusted based on the expected stability of the protein.[10]
-
For each time point, wash the cells with ice-cold PBS and then lyse them using lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation to remove cell debris.
-
Determine the protein concentration of each lysate.
-
Resolve equal amounts of protein from each time point by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform Western blotting using a primary antibody specific for GNAO1 and an appropriate secondary antibody.
-
Detect the signal using a suitable method (chemiluminescence or fluorescence).
-
Quantify the band intensities for GNAO1 at each time point using densitometry software (e.g., ImageJ).[10]
-
Normalize the GNAO1 band intensity at each time point to the intensity at time 0.
-
Plot the normalized GNAO1 levels against time to determine the protein's half-life.
Protocol 2: Thermal Shift Assay (TSA) for GNAO1 Stability
This assay measures the thermal stability of a protein by monitoring its unfolding as a function of temperature.[13][14][15] An increase in the melting temperature (Tm) indicates greater stability.
Materials:
-
Purified GNAO1 protein
-
SYPRO Orange dye (or another suitable fluorescent dye)
-
A real-time PCR instrument capable of performing a melt curve analysis
-
96-well PCR plates
-
Various buffers with different pH, salt concentrations, or potential stabilizing additives
Procedure:
-
Prepare a master mix containing the purified GNAO1 protein and SYPRO Orange dye in a base buffer.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add different buffers, salts, or compounds to be tested to the individual wells. Include a control with only the base buffer.
-
Seal the plate and briefly centrifuge to mix the contents.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve protocol, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring fluorescence.[13]
-
The instrument will record the fluorescence intensity as the temperature increases. As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the fluorescence curve.
-
Analyze the data to determine the Tm for GNAO1 under each condition. An increase in Tm compared to the control indicates stabilization.
IV. Quantitative Data Summary
The following tables summarize the relative expression and stability of various GNAO1 mutants as reported in the literature. Specific half-life or melting temperature data is often not available, so stability is described qualitatively.
Table 1: Relative Expression Levels of GNAO1 Mutants Associated with Loss-of-Function (LOF)
| GNAO1 Mutant | Reported Expression Level/Stability | Associated Phenotype | Reference |
| G40R | Significantly lower than wild-type | Epileptic Encephalopathy | [3] |
| T48I | Significantly lower than wild-type | Epileptic Encephalopathy | [3] |
| T182I | Significantly lower than wild-type | Epileptic Encephalopathy | [3] |
| L199P | Significantly lower than wild-type | Epileptic Encephalopathy | [3] |
| A227V | Reduced expression | Epileptic Encephalopathy | [4] |
| Y231C | Reduced expression | Epileptic Encephalopathy | [4] |
| I279N | Reduced expression | Epileptic Encephalopathy | [4] |
| G203R | Reduced expression in some studies | Movement Disorder/Epilepsy | [4][16] |
| R209C | Normal expression in some studies | Movement Disorder | [4][16] |
Table 2: Relative Expression Levels of GNAO1 Mutants Associated with Gain-of-Function (GOF) or Normal Function
| GNAO1 Mutant | Reported Expression Level/Stability | Associated Phenotype | Reference |
| G42R | Variable expression | Movement Disorder | [4][16] |
| G203R | Normal or variable expression | Movement Disorder | [4] |
| E246K | Normal or variable expression | Movement Disorder | [4] |
| R209 Alleles | Normal expression | Movement Disorder | [1][4] |
V. Visualizations
Signaling Pathway of GNAO1
Caption: GNAO1 signaling cascade.
Experimental Workflow for Cycloheximide Chase Assay
Caption: Workflow for determining GNAO1 half-life.
Troubleshooting Logic for Low GNAO1 Expression
Caption: Troubleshooting low GNAO1 expression.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. uniprot.org [uniprot.org]
- 3. SEVERITY OF GNAO1-RELATED DISORDER CORRELATES WITH CHANGES IN G-PROTEIN FUNCTION: Developing a multi-parametric scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Movement disorder in GNAO1 encephalopathy associated with gain-of-function mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Movement disorder in GNAO1 encephalopathy associated with gain-of-function mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 11. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. Genetic modeling of GNAO1 disorder delineates mechanisms of Gαo dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent GNA002 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving the GNAO1 protein.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Protein Expression and Purification
Q1: I am observing low yields or instability of recombinant GNAO1 protein during purification. What could be the cause and how can I troubleshoot this?
A1: Low yields and instability of recombinant GNAO1 are common issues. Several factors could be contributing to this problem. Here are some troubleshooting steps:
-
Purification Method: The choice of purification tag and methodology can significantly impact protein yield and activity. A rapid StrepII-tag mediated purification method has been shown to yield higher activity for Gα subunits compared to conventional methods like His-tag or GST-tag purification.[1][2][3]
-
Storage and Handling: Gα subunits can be unstable. It is recommended to handle the protein at cold temperatures throughout the purification process and to minimize freeze-thaw cycles.[3] Overnight storage may lead to a loss of activity.[3]
-
Construct Design: The inherent instability of some Gα subunits can be influenced by the interaction between their Ras and helical domains.[1][2] If you are working with a particularly unstable variant, consider designing constructs with domain swaps from a more stable Gα subunit.[2]
Q2: My purified GNAO1 protein shows lower than expected GTP binding or hydrolysis activity. How can I improve this?
A2: Reduced enzymatic activity is a frequent challenge. Consider the following:
-
Purification Protocol: As mentioned above, the purification method is critical. StrepII-tag purification has been demonstrated to result in higher GTP binding and hydrolysis activities for Gα subunits.[1][3]
-
Protein Integrity: Ensure that the protein has not degraded during purification and storage. Analyze your purified protein using SDS-PAGE to check for degradation products.
-
Assay Conditions: Optimize your GTP binding and hydrolysis assay conditions, including buffer composition, temperature, and incubation times.
Cellular Assays and Localization
Q3: I am observing abnormal cytoplasmic localization of my mutant GNAO1 protein, whereas the wild-type protein localizes to the cell membrane. What does this indicate?
A3: Aberrant cytoplasmic localization of GNAO1 mutants is a documented phenomenon and often suggests a loss-of-function effect.[4][5] This mislocalization can prevent the protein from interacting with its upstream and downstream signaling partners at the plasma membrane.
-
Troubleshooting Steps:
-
Confirm with Imaging: Use immunofluorescence or live-cell imaging with tagged proteins to confirm the subcellular localization.
-
Cell Line Choice: Ensure the cell line used (e.g., N2A cells) is appropriate for studying GNAO1 localization and function.[5][6]
-
Antibody Specificity: If using immunofluorescence, validate the specificity of your GNAO1 antibody to avoid off-target signals.
-
Q4: My functional assays (e.g., cAMP inhibition assay) are giving inconsistent results for different GNAO1 mutants. Why is this happening?
A4: The functional consequences of GNAO1 mutations are complex and can result in gain-of-function, loss-of-function, or even dominant-negative effects.[5][7][8] The outcome can be dependent on the specific mutation and the cellular context.
-
Potential Reasons for Inconsistency:
-
Dual Functionality: Some mutations may exhibit both loss-of-function and dominant-negative activities.[7]
-
Assay Limitations: A single assay, such as a cAMP assay, may not fully capture the in vivo effects of all GNAO1 variants, as it primarily assesses the function of the decoupled Gαo subunit.[5]
-
Genotype-Phenotype Complexity: There is significant clinical variability associated with GNAO1 mutations, and a clear genotype-phenotype correlation is still being established.[9][10][11] Your in vitro results may reflect this inherent complexity.
-
Expression Levels: The expression level of the mutant protein can influence the outcome of functional assays.[8] It is crucial to verify and normalize protein expression levels in your experiments.
-
Antibody-Based Techniques
Q5: I am getting non-specific bands or high background in my Western blots for GNAO1. How can I resolve this?
A5: Non-specific binding is a common issue in antibody-based applications.
-
Troubleshooting Western Blots:
-
Antibody Validation: Ensure your primary antibody is specific for GNAO1. Check the manufacturer's datasheet for validation data in your application. There are several commercial antibodies available for GNAO1 with applications in ELISA, IHC, and Western blotting.[12][13][14][15]
-
Blocking: Optimize your blocking conditions (e.g., type of blocking agent, concentration, and incubation time).
-
Washing Steps: Increase the number and duration of washing steps to remove non-specifically bound antibodies.
-
Positive and Negative Controls: Always include appropriate positive (cells or tissues known to express GNAO1) and negative controls in your experiments.
-
Q6: My immunoprecipitation (IP) experiment for GNAO1 is failing to pull down the target protein or its interactors. What are the possible reasons?
A6: IP failures can be due to a variety of factors, from antibody issues to suboptimal experimental conditions.
-
Troubleshooting Immunoprecipitation:
-
Lysis Buffer: The choice of lysis buffer is critical for preserving protein-protein interactions. Avoid harsh detergents like those in RIPA buffer, which can denature proteins and disrupt interactions. A milder lysis buffer is recommended for co-IP experiments.[16]
-
Antibody Suitability: Not all antibodies that work for Western blotting are suitable for IP. Use an antibody that is validated for IP.
-
Protein Expression: The target protein may be expressed at low levels in your sample.[16] Ensure you are starting with sufficient amounts of lysate.
-
Controls: Include an input control to verify that the protein is present in your lysate and an IgG control to check for non-specific binding to the beads.[16]
-
Quantitative Data Summary
Table 1: Functional Classification of Selected GNAO1 Mutants
| GNAO1 Variant | Functional Effect | Associated Phenotype | Reference |
| G42R | Dominant Negative, Loss-of-Function | Movement Disorder | [7][8] |
| G203R | Loss-of-Function, Dominant Negative | Epilepsy, Movement Disorder | [5][7][8] |
| R209C | Dominant Negative, Loss-of-Function | Movement Disorder | [7][8] |
| E246K | Gain-of-Function | Movement Disorder | [8] |
Experimental Protocols
Detailed Methodology: cAMP Inhibition Assay
This assay is commonly used to assess the function of Gαo, which is an inhibitory G protein.
-
Cell Culture and Transfection:
-
Assay Procedure:
-
After transfection, incubate the cells to allow for protein expression.
-
Stimulate adenylyl cyclase with forskolin (B1673556) to increase intracellular cAMP levels.[8]
-
Treat the cells with an agonist for the co-transfected GPCR (e.g., UK14,304 for the α2A adrenergic receptor) at various concentrations.[8]
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based or FRET-based).
-
-
Data Analysis:
-
Generate concentration-response curves for the agonist-mediated inhibition of forskolin-stimulated cAMP levels.
-
Calculate the EC50 values to determine the potency of the GNAO1 variants in mediating the inhibitory signal.[8]
-
Visualizations
Caption: Canonical GNAO1 Signaling Pathway.
Caption: Troubleshooting Workflow for Inconsistent GNAO1 Results.
References
- 1. Influence of expression and purification protocols on Gα biochemical activity: kinetics of plant and mammalian G protein cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. GNAO1 encephalopathy: further delineation of a severe neurodevelopmental syndrome affecting females - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GNAO1-related neurodevelopmental disorder: Literature review and caregiver survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genetic modeling of GNAO1 disorder delineates mechanisms of Gαo dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Movement disorder in GNAO1 encephalopathy associated with gain-of-function mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. About GNAO1 - GNAO1 [gnao1.it]
- 10. SEVERITY OF GNAO1-RELATED DISORDER CORRELATES WITH CHANGES IN G-PROTEIN FUNCTION: Developing a multi-parametric scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GNAO1-Related Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. anti-GNAO1 Antibody - Drosophila melanogaster, Mouse, WB, ELISA, IHC [antibodies-online.com]
- 14. raybiotech.com [raybiotech.com]
- 15. mybiosource.com [mybiosource.com]
- 16. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
GNAO1 Associated Disorders: Technical Support Center for Animal Model Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of GNAO1-related neurodevelopmental disorders. The information provided aims to help minimize toxicity and address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common GNAO1 mutations modeled in mice, and what are their expected phenotypes?
A1: Several knock-in mouse models with patient-specific Gnao1 mutations have been developed. The phenotypes can vary significantly depending on the specific mutation, often categorized as gain-of-function (GOF) or loss-of-function (LOF).[1][2][3] Key models include:
-
G203R: This is a severe mutation. Heterozygous mice (Gnao1+/G203R) may exhibit neonatal lethality, while those that survive can show severe motor dysfunction and seizures.[1][2][4][5] Homozygosity for this mutation is typically lethal.[1][2]
-
C215Y: This mutation generally leads to a milder phenotype, with heterozygous mice (Gnao1+/C215Y) displaying hyperactivity and hyperlocomotion without seizures, which recapitulates patient manifestations. These mice have normal vitality.[4][5]
-
R209H: Mice with this mutation (Gnao1+/R209H) exhibit increased locomotor activity and modest gait abnormalities. They do not typically show increased seizure susceptibility.[6]
-
G184S: This is a gain-of-function mutation that leads to severe seizures and premature death in a murine model (Gnao1Gly184Ser/+).[7]
-
E246K: A mouse model for this recurrent pathogenic variant has been established and shows a neurological phenotype that partially recapitulates the human condition.[8][9][10]
Q2: Are there sex-specific differences to consider in GNAO1 mouse models?
A2: Yes, sex-specific differences in phenotype severity have been observed. For instance, in Gnao1+/G203R mice, males are more strongly affected in movement assays, whereas in Gnao1+/G184S mice, females show more severe movement-related phenotypes.[1][2] It is crucial to include both sexes in experimental cohorts and analyze the data accordingly.
Q3: What are the primary therapeutic strategies being investigated for GNAO1 disorders?
A3: The main therapeutic avenues being explored are allele-specific antisense oligonucleotides (ASOs) to reduce the expression of the mutant GNAO1 allele, and adeno-associated virus (AAV)-mediated gene therapy to either replace the faulty gene or deliver RNA interference effectors.[8][9][10][11][12][13] Additionally, some existing drugs are used for symptomatic management.
Troubleshooting Guides
Unexpected Phenotypes or High Mortality in GNAO1 Mouse Colony
Problem: Higher than expected mortality rates, or phenotypes that do not align with published data for a specific GNAO1 mutation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Genetic Drift/Background Strain Effects | Periodically backcross mice to the original background strain (e.g., C57BL/6J) to maintain genetic consistency. Ensure control littermates are from the same backcrossing generation. |
| Homozygous Lethality | For mutations like G203R, homozygous pups are non-viable.[1][2] Ensure genotyping is accurate to distinguish heterozygotes from wild-type and homozygous embryos if applicable. |
| Subtle Seizure Activity | Seizures may be non-convulsive. Consider video-EEG monitoring to detect subtle seizure events that could contribute to poor health and mortality. |
| Environmental Stressors | Maintain a stable environment (temperature, light-dark cycle, noise levels). Minimize handling stress. Provide easily accessible food and water on the cage floor for animals with severe motor impairments. |
| Underlying Health Issues | Perform regular health checks. If an animal is found deceased, perform a necropsy to investigate the cause of death.[14] |
Adverse Events Following ASO Administration
Problem: Mice exhibit acute neurotoxicity (e.g., seizures, severe motor impairment, lethargy) shortly after intracerebroventricular (ICV) injection of an ASO.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| ASO Sequence-Dependent Toxicity | Some ASO sequences can cause acute, non-hybridization-dependent neurotoxicity.[15] If possible, screen multiple ASO candidates to identify sequences with a better safety profile. |
| Injection Procedure Trauma | Refine the ICV injection technique to minimize tissue damage. Ensure the injection volume and rate are appropriate for the age and size of the mouse. Use a stereotaxic frame for precision. |
| Dosage Too High | The therapeutic window for ASOs can be narrow. Perform a dose-response study to identify the minimum effective dose that does not cause overt toxicity. |
| Off-Target Effects | Ensure the ASO is specific to the mutant GNAO1 allele. Downregulation of wild-type Gnao1 could be detrimental. Assess both mutant and wild-type Gnao1 mRNA and protein levels.[16] |
Toxicity Associated with Symptomatic Treatments
Problem: Mice treated with drugs like risperidone (B510) or tetrabenazine (B1681281) show adverse effects.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Risperidone-Induced Sedation/Motor Impairment | Risperidone can cause sedation and motor side effects, particularly in aged mice.[4][17] Start with a low dose and titrate up slowly. Monitor for catalepsy and changes in locomotor activity. |
| Risperidone-Induced Immunosuppression | Long-term risperidone treatment can cause global immunosuppression in mice.[18] Be aware of an increased risk of infections in treated animals. Monitor for signs of illness. |
| Tetrabenazine-Induced Sedation | Sedation is a common side effect of tetrabenazine.[19][20] The dose may need to be adjusted to balance efficacy with sedative effects. |
| Tetrabenazine-Induced Parkinsonism-like Symptoms | Tetrabenazine depletes dopamine (B1211576) and can cause akathisia and other parkinsonian-like side effects.[19][20][21] Monitor for changes in gait, restlessness, and agitation. |
Data Presentation
Table 1: Phenotypes of Common GNAO1 Mouse Models
| Mutation | Genotype | Key Phenotypes | Reference |
| G203R | Gnao1+/G203R | Severe motor dysfunction, seizures, potential neonatal lethality. | [1][2][4][5] |
| C215Y | Gnao1+/C215Y | Hyperactivity, hyperlocomotion, normal vitality, no seizures. | [4][5] |
| R209H | Gnao1+/R209H | Increased locomotor activity, modest gait abnormalities. | [6] |
| G184S | Gnao1+/G184S | Severe seizures, premature death. | [7] |
| E246K | Gnao1+/E246K | Neurological phenotype partially recapitulating the human condition. | [8][9][10] |
Table 2: Effects of Symptomatic Treatments in GNAO1 Mouse Models
| Treatment | GNAO1 Model | Observed Efficacy | Potential Toxicities/Side Effects | Reference |
| Risperidone | Gnao1+/R209H | Alleviated hyperlocomotion. | Suppressed locomotion in wild-type mice as well. | [6] |
| Risperidone | Gnao1+/C215Y | Complete immobilization at doses effective in other models. | Sedation, motor impairment. | [4] |
| Tetrabenazine | N/A (General) | Reduces chorea by depleting monoamines. | Sedation, depression, akathisia, parkinsonism. | [19][20][21][22] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection of ASOs in Adult Mice
-
Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1-2% for maintenance). Assess the depth of anesthesia by pedal withdrawal reflex.
-
Stereotaxic Surgery: Place the anesthetized mouse in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
-
Surgical Preparation: Shave the fur from the scalp and disinfect the area with povidone-iodine and 70% ethanol (B145695). Make a midline incision to expose the skull.
-
Bregma Identification: Identify and level the bregma and lambda landmarks on the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the lateral ventricle. A common coordinate for the lateral ventricle in adult mice is: AP -0.3 mm, ML ±1.0 mm, DV -3.0 mm from bregma.
-
Injection: Lower a Hamilton syringe needle to the target depth. Infuse the ASO solution (e.g., 5-10 µg in 2-5 µL of sterile saline) at a slow rate (e.g., 0.5 µL/min).
-
Post-Injection: Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow. Slowly withdraw the needle.
-
Closure and Recovery: Suture the scalp incision. Administer post-operative analgesics as per institutional guidelines. Place the mouse in a clean, warm cage and monitor until fully recovered from anesthesia.
Protocol 2: Open Field Test for Locomotor Activity
-
Apparatus: Use a square arena (e.g., 40x40 cm) with walls high enough to prevent escape. The arena should be made of a non-porous material for easy cleaning.
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.
-
Procedure: Place the mouse in the center of the open field arena.
-
Data Collection: Use an automated video-tracking system to record the mouse's activity for a set duration (e.g., 30 minutes). Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol or another suitable cleaning agent between each mouse to eliminate olfactory cues.
-
Analysis: Compare the locomotor parameters between different experimental groups (e.g., wild-type vs. GNAO1 mutant, vehicle-treated vs. drug-treated).
Visualizations
Caption: GNAO1 (Gαo) signaling pathway.
Caption: Experimental workflow for ASO therapy development.
Caption: Troubleshooting decision tree for GNAO1 models.
References
- 1. Mouse models of GNAO1-associated movement disorder: Allele- and sex-specific differences in phenotypes | PLOS One [journals.plos.org]
- 2. Mouse models of GNAO1-associated movement disorder: Allele- and sex-specific differences in phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse models of GNAO1-associated movement disorder: Allele- and sex-specific differences in phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models characterize GNAO1 encephalopathy as a neurodevelopmental disorder leading to motor anomalies: from a severe G203R to a milder C215Y mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 6. Gnao1 guanine nucleotide binding protein, alpha O [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. GNAO1 encephalopathy: Broadening the phenotype and evaluating treatment and outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Personalized allele-specific antisense oligonucleotides for GNAO1-neurodevelopmental disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. citeab.com [citeab.com]
- 10. researchgate.net [researchgate.net]
- 11. AAV9 gene therapy ameliorates GNAO1 encephalopathy-associated hyperlocomotion in vivo | BioWorld [bioworld.com]
- 12. Development of an AAV-RNAi strategy to silence the dominant variant GNAO1 c.607G>A linked to encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. accobams.org [accobams.org]
- 15. Acute Neurotoxicity of Antisense Oligonucleotides After Intracerebroventricular Injection Into Mouse Brain Can Be Predicted from Sequence Features - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRISPR/Cas9-generated mouse model with humanizing single-base substitution in the Gnao1 for safety studies of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone deacetylase inhibitors mitigate antipsychotic risperidone-induced motor side effects in aged mice and in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The antipsychotic medication, risperidone, causes global immunosuppression in healthy mice | PLOS One [journals.plos.org]
- 19. drugs.com [drugs.com]
- 20. Tetrabenazine - Wikipedia [en.wikipedia.org]
- 21. Tetrabenazine (Xenazine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 22. my.clevelandclinic.org [my.clevelandclinic.org]
impact of GNA002 on non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the impact of GNA002 on non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly potent, specific, and covalent inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2] It specifically binds to the Cys668 residue within the EZH2-SET domain.[1][2] This interaction triggers the degradation of EZH2 through COOH terminus of Hsp70-interacting protein (CHIP)-mediated ubiquitination.[1][2] The ultimate biological effect is a reduction in EZH2-mediated H3K27 trimethylation, leading to the reactivation of PRC2-silenced tumor suppressor genes.[1][2]
Q2: What is the known impact of this compound on cancer cell lines?
A2: this compound has been shown to inhibit the proliferation of numerous cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[1][2] It effectively reduces H3K27 trimethylation in cancer cells and can induce apoptosis.[3] In xenograft models using cancer cell lines such as Cal-27, A549, Daudi, and Pfeiffer, this compound has been demonstrated to significantly suppress tumor growth.[1][3]
Q3: Is there any data on the effect of this compound on non-cancerous cell lines?
A3: Currently, there is limited published data specifically detailing the cytotoxic or anti-proliferative effects of this compound on a wide range of non-cancerous cell lines. One study noted the use of mouse embryonic fibroblasts (MEFs), where biotinylated GNA (a precursor to this compound) was shown to co-localize with EZH2 in the nucleus, but quantitative data on cell viability or proliferation was not provided.[3] Preclinical studies in mice have suggested minimal side effects, with no significant impact on body weight during treatment, which may infer a degree of selectivity for cancer cells over normal tissues.[3]
Q4: How can I determine the effect of this compound on my specific non-cancerous cell line?
A4: It is recommended to perform a dose-response experiment to determine the IC50 value of this compound in your non-cancerous cell line of interest. This can be achieved using a standard cell viability assay, such as the MTT or CellTiter-Glo assay. A wide range of this compound concentrations should be tested to generate a comprehensive dose-response curve. It is also advisable to include a known cancer cell line as a positive control for comparison.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is described as a specific EZH2 inhibitor, the possibility of off-target effects should always be considered, as is common with small molecule inhibitors.[3] The available literature has not detailed specific off-target interactions for this compound. However, it was observed that this compound treatment did not significantly alter other histone lysine (B10760008) methylation, ubiquitination, and acetylation patterns, suggesting its specificity for EZH2.[3] Researchers should independently validate the on-target effects in their experimental system, for instance, by measuring H3K27me3 levels.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant decrease in H3K27me3 levels after this compound treatment in my non-cancerous cell line. | Insufficient incubation time. | EZH2 inhibitors often require longer incubation times (e.g., 72-96 hours) for observable changes in histone methylation due to the stability of the mark and the requirement of cell division for its dilution. |
| Low concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| Low EZH2 expression in the cell line. | Confirm the expression level of EZH2 in your non-cancerous cell line via Western blot or qPCR. Cell lines with low EZH2 expression may be less sensitive to this compound. | |
| High cytotoxicity observed in my non-cancerous cell line at low concentrations of this compound. | Cell line is particularly sensitive to EZH2 inhibition. | Re-evaluate the dose-response curve using a finer titration of lower concentrations to accurately determine the IC50. |
| Off-target toxicity. | Consider performing rescue experiments by overexpressing a non-GNA002-interacting mutant of EZH2 (e.g., C668S) to confirm that the observed cytotoxicity is EZH2-dependent. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Ensure consistent cell passage number, seeding density, and growth phase. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound in DMSO and store them appropriately. Avoid repeated freeze-thaw cycles. |
Data Presentation
As of the latest literature review, specific quantitative data on the impact of this compound on various non-cancerous cell lines is not available. Researchers are encouraged to generate this data for their specific cell lines of interest. Below is a template table that can be used to summarize experimental findings.
Table 1: Comparative Cytotoxicity of this compound in Cancerous and Non-Cancerous Cell Lines
| Cell Line | Cell Type | Cancerous/Non-Cancerous | This compound IC50 (µM) | Reference/Internal Data |
| MV4-11 | Acute Myeloid Leukemia | Cancerous | 0.070 | [1] |
| RS4-11 | B-cell Acute Lymphoblastic Leukemia | Cancerous | 0.103 | [1] |
| Cal-27 | Head and Neck Squamous Cell Carcinoma | Cancerous | Data not specified | |
| A549 | Lung Carcinoma | Cancerous | Data not specified | |
| Daudi | Burkitt's Lymphoma | Cancerous | Data not specified | |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Cancerous | Data not specified | |
| MEF | Mouse Embryonic Fibroblast | Non-Cancerous | Data not specified | |
| e.g., HFF-1 | Human Foreskin Fibroblast | Non-Cancerous | User-generated data | |
| e.g., BEAS-2B | Human Bronchial Epithelial | Non-Cancerous | User-generated data | |
| e.g., Normal Human Astrocytes | Astrocyte | Non-Cancerous | User-generated data |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO₂.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Western Blot for H3K27me3 and EZH2
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 72-96 hours.
-
Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against H3K27me3, total Histone H3, EZH2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL detection reagent and an imaging system.
Visualizations
Caption: Mechanism of this compound-induced EZH2 degradation and gene reactivation.
Caption: Workflow for assessing this compound impact on non-cancerous cells.
References
Technical Support Center: Understanding Variability in GNAO1 Mutation Efficacy Across Assays
A Note on GNA-002: Initial searches for a small molecule named "GNA-002" in the context of GNAO1 did not yield specific results. The following information focuses on the variability observed in the functional effects of different GNAO1 mutations across various assays, which is a critical area of research for developing therapeutic strategies.
This guide is designed for researchers, scientists, and drug development professionals investigating GNAO1-related neurodevelopmental disorders. It provides troubleshooting advice and answers to frequently asked questions regarding the variable functional consequences of GNAO1 mutations observed in different experimental systems.
Frequently Asked Questions (FAQs)
Q1: Why do different assays report conflicting functional effects (e.g., gain-of-function vs. loss-of-function) for the same GNAO1 mutation?
The classification of GNAO1 mutations as either gain-of-function (GOF) or loss-of-function (LOF) can be overly simplistic and assay-dependent. Several factors contribute to this variability:
-
Cellular Context: The effect of a GNAO1 mutation can vary depending on the cell type used in the assay. The abundance of specific G protein-coupled receptors (GPCRs), downstream effectors (like adenylyl cyclase isoforms), and regulatory proteins can differ between cell lines, leading to different functional readouts.
-
Dominant-Negative Effects: Some GNAO1 mutants can interfere with the function of the wild-type GNAO1 protein. This "dominant-negative" activity can mask or alter the intrinsic activity of the mutant protein, leading to what appears as a loss-of-function in some assays.[1][2]
-
Assay-Specific Readouts: Different assays measure distinct aspects of Gαo signaling. For example, a cAMP assay measures the inhibition of adenylyl cyclase, while an assay measuring neurotransmitter release reflects a more integrated downstream effect. A mutation might have a GOF effect on cAMP inhibition but a LOF effect on regulating ion channels or other effectors.
-
In Vitro vs. In Vivo Systems: Simplified in vitro systems may not fully recapitulate the complex signaling networks present in a whole organism. For instance, a mutation's effect in a cell-based assay might differ from its impact on locomotor behavior in a mouse or C. elegans model due to compensatory mechanisms or interactions with other signaling pathways in the living animal.[2][3]
Q2: What are the primary signaling pathways affected by GNAO1 mutations?
GNAO1 encodes the Gαo subunit, a critical component of heterotrimeric G protein signaling. Gαo is highly expressed in the central nervous system and is involved in regulating several downstream pathways:
-
Inhibition of Adenylyl Cyclase: A primary function of Gαo is to inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[4][5] Dysregulation of cAMP signaling is a key factor in the pathophysiology of GNAO1 disorders.
-
Regulation of Ion Channels: The Gβγ subunits, which are released upon Gαo activation, can directly modulate the activity of ion channels, including calcium and potassium channels, thereby influencing neuronal excitability.[4][6]
-
Neurotransmitter Release: Gαo plays a crucial role in regulating the release of neurotransmitters at the synapse.[4]
-
Interaction with GPCRs: Gαo couples to a variety of GPCRs, including dopamine, serotonin, and opioid receptors, transducing signals from these receptors to downstream effectors.[3][7]
Q3: How can I choose the most appropriate assay to study my GNAO1 variant of interest?
The choice of assay depends on the specific scientific question you are asking:
-
To assess the direct effect on cAMP signaling: A cell-based cAMP assay is a good starting point to determine if a mutation leads to a gain or loss of function in inhibiting adenylyl cyclase.
-
To investigate dominant-negative activity: Co-expression of the mutant and wild-type GNAO1 in a functional assay (e.g., BRET-based assays) can reveal if the mutant protein interferes with the function of the wild-type protein.[1]
-
To study effects on neuronal excitability: Electrophysiological recordings in neurons expressing the GNAO1 variant can provide direct evidence of altered ion channel function and neuronal firing patterns.
-
To understand the impact on a complex biological process: In vivo models, such as C. elegans or mice, are invaluable for studying the effects of GNAO1 mutations on phenotypes like locomotor activity, seizure susceptibility, and overall development.[2][3][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between cAMP assays and behavioral assays in an animal model. | The mutation may have different effects on different downstream pathways. The behavioral phenotype might be a result of altered ion channel regulation by Gβγ, which is not measured in a cAMP assay. | Complement the cAMP assay with experiments that measure other aspects of Gαo signaling, such as electrophysiological recordings or assays for neurotransmitter release. |
| A mutation shows loss-of-function in a homozygous animal model but has a more severe phenotype in heterozygous patients. | This could indicate a dominant-negative effect where the mutant protein interferes with the function of the wild-type protein in heterozygotes. | Perform co-expression studies in cell lines to directly test for dominant-negative activity. Compare the phenotype of heterozygous and homozygous mutant animals carefully. |
| Difficulty in expressing and localizing the mutant GNAO1 protein to the cell membrane. | Some mutations can lead to protein misfolding and retention in the cytoplasm, resulting in a loss of function.[8] | Perform immunofluorescence or western blotting of subcellular fractions to check for proper protein localization. |
| Variable results for the same assay performed in different cell lines. | The signaling environment, including the expression levels of GPCRs and effectors, can differ significantly between cell lines. | Use a cell line that is relevant to the neuronal context of GNAO1 function, or consider using primary neuron cultures. Characterize the expression of key signaling components in the cell lines being used. |
Data Summary
Table 1: Variability of Functional Effects for Selected GNAO1 Mutations Across Different Assays
| Mutation | Reported Phenotype | cAMP Assay | BRET Assay (Dominant Negative) | C. elegans Locomotor Assay | Mouse Model Phenotype |
| G42R | Movement disorder, Epilepsy | Loss-of-function | Dominant Negative | Dominant Negative | Impaired motor behaviors |
| G203R | Epilepsy, Developmental Delay | Loss-of-function | Not reported as dominant negative | Loss-of-function | Seizure susceptibility, impaired movement |
| R209C | Movement disorder | Initially reported as gain-of-function, later as loss-of-function | Dominant Negative | Dominant Negative | Not explicitly detailed |
Note: The classification of mutations can be complex and is an active area of research. This table provides a summary based on available literature and may be subject to updates.[2][3][8]
Experimental Protocols
1. Cell-Based cAMP Assay
-
Objective: To measure the ability of a GNAO1 variant to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
-
Methodology:
-
Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the GNAO1 variant of interest.
-
Stimulate adenylyl cyclase with forskolin.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF-based assay kit.
-
Compare the cAMP levels in cells expressing the GNAO1 variant to cells expressing wild-type GNAO1 and a vector control. A lower cAMP level indicates inhibition of adenylyl cyclase.
-
2. Bioluminescence Resonance Energy Transfer (BRET) Assay for Dominant Negative Activity
-
Objective: To determine if a GNAO1 mutant can interfere with the signaling of wild-type GNAO1.
-
Methodology:
-
Co-express the GNAO1 variant with wild-type GNAO1 tagged with a BRET donor (e.g., Renilla luciferase) and a GPCR tagged with a BRET acceptor (e.g., YFP).
-
Stimulate the GPCR with its specific agonist.
-
Measure the BRET signal, which indicates the interaction between the GPCR and Gαo.
-
A reduction in the BRET signal in the presence of the GNAO1 mutant compared to wild-type alone suggests a dominant-negative effect.[1]
-
3. C. elegans Aldicarb-Induced Paralysis Assay
-
Objective: To assess the function of GNAO1 variants in regulating neurotransmitter release in a living organism.
-
Methodology:
-
Generate transgenic C. elegans expressing the human GNAO1 variant in their neurons.
-
Expose the worms to aldicarb (B1662136), an acetylcholinesterase inhibitor that leads to the accumulation of acetylcholine (B1216132) at the neuromuscular junction and subsequent paralysis.
-
Measure the rate of paralysis over time. Worms with loss-of-function or dominant-negative GNAO1 mutations will exhibit hypersensitivity to aldicarb and become paralyzed more quickly.[2][3]
-
Visualizations
Caption: GNAO1 signaling pathway overview.
References
- 1. researchgate.net [researchgate.net]
- 2. Genetic modeling of GNAO1 disorder delineates mechanisms of Gαo dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Decoding GNAO1 mutations using Caenorhabditis elegans model system: past approaches and future prospectives [frontiersin.org]
- 8. GNAO1-related neurodevelopmental disorder: Literature review and caregiver survey - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Oral Bioavailability of GNA002
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of GNA002, a potent and specific covalent EZH2 inhibitor.[1][2]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a small molecule, covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a promising target in various human cancers.[1][2] this compound works by covalently binding to Cys668 in the EZH2-SET domain, which leads to the degradation of EZH2 through CHIP-mediated ubiquitination.[1][2][3] This, in turn, reduces H3K27 trimethylation and reactivates tumor suppressor genes silenced by the Polycomb Repressor Complex 2 (PRC2).[1][2] While this compound has shown significant anti-tumor activity in preclinical xenograft models with oral administration, achieving optimal and consistent oral bioavailability can be challenging for many small molecule inhibitors.[2][4] Poor oral bioavailability can lead to variable drug exposure, reduced efficacy, and potential for increased side effects.
Q2: What are the potential primary barriers to achieving high oral bioavailability for a compound like this compound?
A2: The primary barriers to oral bioavailability for small molecule drugs like this compound generally fall into two categories:
-
Solubility-limited absorption: The compound may have low solubility in the gastrointestinal fluids, which limits the amount of drug available for absorption.
-
Permeability-limited absorption: The compound may not efficiently pass through the intestinal epithelial cell layer to enter the bloodstream. This can be due to factors like the molecule's size, charge, and affinity for efflux transporters (proteins that pump drugs out of cells).[5]
-
First-pass metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation, reducing the amount of active drug.[6]
Q3: What are the general strategies to improve the oral bioavailability of this compound?
A3: Several formulation and chemical modification strategies can be employed to enhance the oral bioavailability of poorly absorbed drugs:[7][8][9][10]
-
Formulation Strategies:
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), can improve the solubility and absorption of lipophilic drugs.[7]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its solubility and dissolution rate.[8][10]
-
Nanoparticle formulations: Reducing the particle size of the drug to the nanoscale can increase its surface area, leading to faster dissolution and improved absorption.[10]
-
-
Chemical Modification Strategies:
-
Prodrugs: A prodrug is an inactive or less active derivative of the parent drug that is converted to the active form in the body. This approach can be used to improve solubility, permeability, or reduce first-pass metabolism.[10][11]
-
Peptide modifications (if applicable): For peptide-based drugs, strategies like cyclization or incorporating unnatural amino acids can improve stability and permeability.[12][13][14] Although this compound is a small molecule, these principles can sometimes be adapted.
-
Section 2: Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
| Problem | Potential Cause | Troubleshooting/Suggested Solution |
| Low this compound concentration in plasma after oral administration. | Poor aqueous solubility of this compound. | 1. Characterize Solubility: Determine the pH-solubility profile of this compound. 2. Formulation Approaches: a. Develop a lipid-based formulation (e.g., SEDDS). b. Prepare an amorphous solid dispersion with a suitable polymer. c. Investigate nanoparticle formulations (e.g., nanosuspensions). |
| Low intestinal permeability. | 1. In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to assess the intestinal permeability of this compound. 2. Identify Efflux: Determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). 3. Use of Permeation Enhancers: Co-administer with a pharmaceutically acceptable permeation enhancer (use with caution and thorough investigation). | |
| High first-pass metabolism. | 1. In Vitro Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes or hepatocytes. 2. Prodrug Strategy: Design and synthesize a prodrug of this compound that may bypass or be less susceptible to first-pass metabolism. | |
| High variability in plasma concentrations between subjects. | Inconsistent dissolution of the formulation. | 1. Optimize Formulation: Further refine the formulation to ensure consistent and reproducible dissolution. 2. Control Particle Size: If using a crystalline form, ensure tight control over particle size distribution. |
| Food effects. | 1. Fasted vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on this compound absorption. | |
| In vitro dissolution does not correlate with in vivo performance. | Dissolution method is not biorelevant. | 1. Biorelevant Dissolution Media: Use dissolution media that mimic the conditions of the gastrointestinal tract, such as Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF). |
| Formulation instability in vivo. | 1. Assess In Vivo Stability: Investigate the stability of the formulation in the gastrointestinal environment. |
Section 3: Experimental Protocols
Protocol for In Vitro Caco-2 Permeability Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions and for this compound.
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (paracellular integrity marker)
-
P-gp inhibitor (e.g., Verapamil)
-
BCRP inhibitor (e.g., Ko143)
-
LC-MS/MS for quantification of this compound
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 18-21 days to allow for differentiation and formation of a tight monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. TEER values should be >200 Ω·cm².
-
Perform a Lucifer yellow permeability assay to confirm monolayer integrity.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport:
-
Add HBSS containing a known concentration of this compound to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add HBSS containing the same concentration of this compound to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
-
Efflux Inhibition:
-
Repeat the A-B and B-A transport experiments in the presence of a P-gp inhibitor (e.g., 100 µM Verapamil) and a BCRP inhibitor (e.g., 1 µM Ko143) in both chambers.
-
-
-
Sampling and Analysis:
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Replace the volume of the collected sample with fresh HBSS.
-
Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp(B-A) / Papp(A-B)
-
An efflux ratio > 2 suggests the involvement of active efflux.
-
-
Protocol for Preparation of an Amorphous Solid Dispersion of this compound
Objective: To improve the solubility and dissolution rate of this compound by preparing an amorphous solid dispersion.
Materials:
-
This compound
-
Polymer (e.g., polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), or hydroxypropyl methylcellulose acetate (B1210297) succinate (B1194679) (HPMCAS))
-
Organic solvent (e.g., methanol, ethanol, acetone, or a mixture)
-
Rotary evaporator or spray dryer
-
Dissolution testing apparatus
Methodology:
-
Solvent Selection and Polymer Screening:
-
Identify a common solvent or solvent system that can dissolve both this compound and the chosen polymer.
-
Screen different polymers for their ability to form a stable amorphous solid dispersion with this compound.
-
-
Preparation of the Solid Dispersion (Solvent Evaporation Method):
-
Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:9 w/w).
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.
-
Further dry the resulting solid film under vacuum to remove any residual solvent.
-
-
Characterization of the Solid Dispersion:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline this compound melting peak, indicating the formation of an amorphous system.
-
Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the solid dispersion.
-
In Vitro Dissolution Testing:
-
Perform dissolution testing of the solid dispersion in a relevant medium (e.g., SGF, FaSSIF).
-
Compare the dissolution profile to that of the crystalline this compound.
-
-
-
Stability Assessment:
-
Store the solid dispersion under different temperature and humidity conditions to assess its physical stability against recrystallization over time.
-
Section 4: Data Presentation
Table 1: In Vitro Permeability of this compound Across Caco-2 Monolayers
| Condition | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp(B-A)/Papp(A-B)) |
| This compound | |||
| This compound + Verapamil | |||
| This compound + Ko143 |
Table 2: Dissolution Profile of this compound Formulations
| Time (min) | % this compound Dissolved (Crystalline) | % this compound Dissolved (Amorphous Solid Dispersion 1:3) | % this compound Dissolved (Amorphous Solid Dispersion 1:9) |
| 5 | |||
| 15 | |||
| 30 | |||
| 60 | |||
| 90 | |||
| 120 |
Section 5: Visualizations
This compound Signaling Pathway
Caption: this compound covalently inhibits EZH2 within the PRC2 complex, leading to its degradation and subsequent reactivation of tumor suppressor genes.
Experimental Workflow for Improving this compound Oral Bioavailability
Caption: A systematic workflow for addressing the poor oral bioavailability of this compound through formulation and chemical modification strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Effect of ABCG2 genotype on the oral bioavailability of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. upm-inc.com [upm-inc.com]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 11. Improvement of oral peptide bioavailability: Peptidomimetics and prodrug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
A Head-to-Head Comparison of EZH2 Inhibitors: GNA002 vs. GSK126
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the EZH2 inhibitors GNA002 and GSK126, supported by experimental data. We delve into their mechanisms of action, quantitative performance metrics, and the experimental protocols used to evaluate their efficacy.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has emerged as a promising therapeutic target in oncology. Its inhibition can lead to the reactivation of tumor suppressor genes. This guide focuses on a comparative analysis of two distinct EZH2 inhibitors: this compound, a covalent inhibitor, and GSK126, a competitive inhibitor.
Differentiated Mechanisms of Action
While both this compound and GSK126 target EZH2, they do so through fundamentally different mechanisms. GSK126 is a small molecule inhibitor that acts as a competitor with the S-adenosylmethionine (SAM) cofactor, thereby blocking the methyltransferase activity of both wild-type and mutant EZH2.[1] In contrast, this compound is a highly potent and specific covalent inhibitor that binds to Cys668 within the SET domain of EZH2.[2][3] This covalent binding not only inhibits the enzymatic activity of EZH2 but also uniquely triggers its degradation through CHIP-mediated ubiquitination.[2][4] A key study demonstrated that while both inhibitors reduce H3K27 trimethylation, only this compound leads to a dose-dependent decrease in the abundance of the EZH2 protein itself.[1]
Performance Data: A Comparative Overview
The following tables summarize the quantitative data for this compound and GSK126, providing a basis for comparing their potency and efficacy.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | GSK126 |
| Mechanism of Action | Covalent inhibitor, induces EZH2 degradation[2][3] | SAM-competitive inhibitor[1] |
| Binding Site | Cys668 in the EZH2-SET domain[2][3] | SAM binding pocket of EZH2[1] |
| EZH2 Inhibition (IC50) | 1.1 µM[2][3] | 9.9 nM[5] |
| Cell Proliferation (IC50) | MV4-11: 0.070 µM[2][3] RS4-11: 0.103 µM[2][3] | DLBCL cell lines: 7–252 nM[1] |
| H3K27me3 Reduction | Efficiently reduces H3K27me3 levels in Cal-27 cells[2][3] | Induces a dose-dependent decrease in H3K27me3[1] |
Table 2: In Vivo Efficacy
| Parameter | This compound | GSK126 |
| Animal Model | Xenograft mouse models (Cal-27, A549, Daudi, Pfeiffer cells)[2][4] | Xenograft mouse models (EZH2 mutant DLBCL)[5] |
| Administration | Oral administration (100 mg/kg, daily)[3] | Not specified in the provided results |
| Outcome | Significantly decreases tumor volumes and reduces H3K27Me3 levels in tumor tissues[2][3] | Effectively inhibits the growth of EZH2 mutant DLBCL xenografts[5] |
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the EZH2 signaling pathway, a typical experimental workflow for inhibitor evaluation, and the distinct mechanism of this compound.
References
- 1. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nano particle loaded EZH2 inhibitors: Increased efficiency and reduced toxicity for malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validating GNA002's Anti-Tumor Efficacy: A Comparative Guide for New Cancer Models
For Immediate Release
This guide provides a comprehensive comparison of GNA002, a potent and specific covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), with other EZH2 inhibitors, Tazemetostat and GSK126. The focus is on validating the anti-tumor effects of this compound in various cancer models and providing researchers, scientists, and drug development professionals with the necessary data and protocols to evaluate its potential.
This compound, a derivative of Gambogenic Acid, distinguishes itself through its unique mechanism of action. It covalently binds to Cys668 within the EZH2-SET domain, leading to CHIP-mediated ubiquitination and subsequent degradation of the EZH2 protein.[1] This dual action of enzymatic inhibition and protein degradation results in a robust and sustained reduction of H3K27 trimethylation, the epigenetic mark catalyzed by EZH2, leading to the reactivation of silenced tumor suppressor genes and potent anti-tumor activity.[1]
Comparative Efficacy of EZH2 Inhibitors: In Vitro Studies
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Tazemetostat, and GSK126 across a range of cancer cell lines. This data highlights the differential sensitivity of various cancer types to these EZH2 inhibitors.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Key Findings | Reference |
| This compound | Acute Myeloid Leukemia | MV4-11 | 0.070 | Highly potent in leukemia cell lines. | [1] |
| Acute Lymphoblastic Leukemia | RS4-11 | 0.103 | [1] | ||
| Tazemetostat | Diffuse Large B-Cell Lymphoma (EZH2 mutant) | KARPAS-422 | 0.012 | Highly potent in EZH2-mutant lymphoma. | [2] |
| Diffuse Large B-Cell Lymphoma (EZH2 wild-type) | DOHH-2 | 1.7 | [3] | ||
| Diffuse Large B-Cell Lymphoma (EZH2 wild-type) | OCI-LY19 | 6.2 | [3] | ||
| Rhabdoid Tumor (SMARCB1-deleted) | G401 | 0.032 - 1.0 | Potent in SMARCB1-deficient tumors. | [2] | |
| GSK126 | Multiple Myeloma | RPMI8226, MM.1S, LP1 | 12.6 - 17.4 | Effective in multiple myeloma cell lines. | [4] |
| Small Cell Lung Cancer | Lu130, H209, DMS53 | - | Induces growth inhibition. | [5] | |
| Endometrial Cancer (High EZH2) | HEC-50B | 1.0 | More effective in high-EZH2 expressing cells. | [6] | |
| Endometrial Cancer (High EZH2) | Ishikawa | 0.9 | [6] |
In Vivo Anti-Tumor Activity: A Comparative Overview
This section provides a comparative summary of the in vivo anti-tumor efficacy of this compound, Tazemetostat, and GSK126 in xenograft models. While direct head-to-head studies are limited, the available data demonstrates the potential of these inhibitors in controlling tumor growth.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| This compound | Lung Cancer (A549 xenograft) | Not specified | Significant suppression | Demonstrates in vivo activity in a solid tumor model. | [1] |
| Lymphoma (Daudi & Pfeiffer xenografts) | Not specified | Significant suppression | Effective against lymphoma models. | [1] | |
| Head and Neck Cancer (Cal-27 xenograft) | Not specified | Significant decrease in tumor volume | [1] | ||
| Tazemetostat | Synovial Sarcoma (Fuji xenograft) | 250 mg/kg, twice daily | 43% at 14 days | Dose-dependent tumor growth inhibition. | [7] |
| Diffuse Large B-Cell Lymphoma (OCI-LY19 xenograft) | 125 or 500 mg/kg, twice daily | Significant dose-dependent inhibition | Effective in a wild-type EZH2 lymphoma model. | [8] | |
| Chordoma (PDX model, PBRM1 mutant) | Twice a day, 5 days/week | 100% overall survival | High antitumor activity in a patient-derived model with a SWI/SNF mutation. | [9][10] | |
| GSK126 | Multiple Myeloma (RPMI8226 xenograft) | 200 mg/kg/day, i.p. | Significant delay in tumor growth | Demonstrates in vivo efficacy in a multiple myeloma model. | [4][11] |
| Neuroblastoma (SK-N-BE(2) xenograft) | Not specified | Significantly smaller tumor volume | Effective against a pediatric solid tumor model. | [12] |
Validating this compound in New Cancer Models: Signaling Pathways and Experimental Workflows
The validation of this compound's anti-tumor effects in novel and more clinically relevant cancer models, such as patient-derived xenografts (PDXs) and organoids, is a critical next step. These models better recapitulate the heterogeneity and microenvironment of human tumors.
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound, highlighting its dual role in EZH2 inhibition and degradation.
Experimental Workflow for Validating this compound in a New Cancer Model
The following workflow outlines the key steps for assessing the anti-tumor efficacy of this compound in a new cancer model, such as a patient-derived xenograft (PDX) model.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound (and other inhibitors) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan (B1609692) crystals)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.[13]
-
Treat the cells with various concentrations of this compound (and comparator drugs) for 72 hours.[13]
-
After the incubation period, remove the medium.[13]
-
Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[13]
-
Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[13]
-
Incubate for 15 minutes at 37°C with shaking.[13]
-
Measure the absorbance at 492 nm using a microplate reader.[13]
-
Calculate the IC50 values from the dose-response curves.
Western Blot for H3K27me3
This protocol details the detection of H3K27me3 levels in cells treated with EZH2 inhibitors.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Acid extraction buffers (for histone extraction)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Lyse the cells to obtain total protein lysate or perform acid extraction for histone enrichment.[14]
-
Quantify the protein concentration of each sample.[14]
-
Separate 15-30 µg of protein per lane on an SDS-PAGE gel.[14]
-
Transfer the proteins to a PVDF membrane.[14]
-
Block the membrane for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.[14]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Apply ECL substrate and capture the chemiluminescent signal.[14]
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody for normalization.[14]
-
Quantify band intensities using densitometry software.[14]
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for implantation
-
This compound (and comparator drugs) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle, this compound, comparator drug).
-
Administer the treatments according to the desired schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Analyze the tumors for pharmacodynamic markers (e.g., H3K27me3 levels by IHC or Western blot) and proliferation markers (e.g., Ki67).[4]
This guide provides a foundational framework for the continued investigation of this compound's anti-tumor properties. The provided data and protocols are intended to facilitate objective comparisons and guide future research into the therapeutic potential of this promising EZH2 inhibitor in novel and clinically relevant cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Dramatic In Vivo Efficacy of the EZH2-Inhibitor Tazemetostat in PBRM1-Mutated Human Chordoma Xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. benchchem.com [benchchem.com]
GNA002: A Comparative Analysis of Efficacy in EZH2 Mutant vs. Wild-Type Cancers
A comprehensive guide for researchers and drug development professionals on the efficacy of the covalent EZH2 inhibitor, GNA002, in cancers with and without EZH2 mutations. This guide provides a detailed comparison of its performance, supported by experimental data, protocols, and pathway visualizations.
This compound is a potent and specific covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a critical oncogene in various human cancers.[1][2] this compound exerts its anticancer effects by covalently binding to cysteine 668 (Cys668) within the SET domain of EZH2, leading to the inhibition of its methyltransferase activity and subsequent degradation of the EZH2 protein through CHIP-mediated ubiquitination.[1][2] This dual mechanism of action—catalytic inhibition and protein degradation—makes this compound a promising therapeutic agent. This guide provides a comparative analysis of this compound's efficacy in cancer models with wild-type EZH2 versus those harboring activating EZH2 mutations.
Quantitative Efficacy of this compound
The efficacy of this compound has been evaluated in various cancer cell lines and in vivo models, demonstrating activity against both EZH2 wild-type and mutant cancers.
In Vitro Cell Proliferation
This compound has demonstrated potent anti-proliferative activity in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.
| Cell Line | Cancer Type | EZH2 Status | This compound IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | Wild-Type | 0.070 | [1][2] |
| RS4-11 | Acute Lymphoblastic Leukemia | Wild-Type | 0.103 | [1][2] |
| Cal-27 | Head and Neck Cancer | Wild-Type | Not explicitly stated, but showed reduced H3K27me3 | [1] |
| UMSCC-12 | Head and Neck Cancer | Wild-Type | Not explicitly stated, but showed reduced H3K27me3 | |
| Pfeiffer | Diffuse Large B-cell Lymphoma | A677G Mutant | Not explicitly stated, but showed reduced H3K27me3 and tumor growth suppression | [1] |
| Daudi | Burkitt's Lymphoma | Wild-Type | Not explicitly stated, but showed reduced H3K27me3 and tumor growth suppression | [1] |
Note: The EZH2 status of MV4-11 and RS4-11 is inferred from publicly available cell line information, as it was not explicitly stated in the provided this compound-specific literature.
In Vivo Tumor Growth Inhibition
This compound has shown significant anti-tumor activity in xenograft models, leading to a reduction in tumor volume.
| Xenograft Model | Cancer Type | EZH2 Status | This compound Treatment | Outcome | Reference |
| Cal-27 | Head and Neck Cancer | Wild-Type | 100 mg/kg, oral, daily | Significant decrease in tumor volume and H3K27Me3 levels in tumor tissues. | [2] |
| A549 | Lung Cancer | Wild-Type | Not specified | Significant suppression of tumor growth. | [1] |
| Daudi | Burkitt's Lymphoma | Wild-Type | 100 mg/kg, oral, daily | Significant suppression of xenograft tumor growth. | |
| Pfeiffer | Diffuse Large B-cell Lymphoma | A677G Mutant | 100 mg/kg, oral, daily | Significant suppression of xenograft tumor growth. | |
| UMSCC-12 (WT-EZH2) | Head and Neck Cancer | Wild-Type | Not specified | Retarded anchorage-independent growth. | |
| UMSCC-12 (C668S-EZH2) | Head and Neck Cancer | C668S Mutant (Resistance) | Not specified | Resistance to this compound-induced growth inhibition. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability upon treatment with this compound. Specific parameters may need optimization for different cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a sterile solution, such as a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose (e.g., 100 mg/kg) daily. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for H3K27me3).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the effect of this compound on tumor growth.
Signaling Pathways and Mechanisms of Action
EZH2 Signaling Pathway in Cancer
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). In cancer, overactive EZH2 leads to the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive mark that silences the expression of tumor suppressor genes, thereby promoting cell proliferation and survival.
Caption: EZH2, as part of the PRC2 complex, methylates Histone H3, leading to gene silencing and cancer cell proliferation.
This compound Mechanism of Action
This compound covalently binds to EZH2, inhibiting its catalytic activity. This binding also marks EZH2 for degradation via the ubiquitin-proteasome system, mediated by the E3 ligase CHIP. This leads to the reactivation of tumor suppressor genes.
Caption: this compound covalently binds to EZH2, leading to its ubiquitination by CHIP and subsequent proteasomal degradation.
Comparative Efficacy Logic
The efficacy of this compound is dependent on its ability to bind to Cys668 of EZH2. While effective against both wild-type and common gain-of-function mutant EZH2, mutations at the binding site, such as C668S, confer resistance.
Caption: this compound is effective against wild-type and activating mutant EZH2, but not against mutants at the Cys668 binding site.
Conclusion
This compound demonstrates significant preclinical efficacy against a range of cancers harboring both wild-type and activating mutations in EZH2. Its unique dual mechanism of inhibiting EZH2's catalytic activity and promoting its degradation offers a robust anti-tumor response. The key determinant of this compound sensitivity appears to be the presence of the Cys668 residue required for covalent binding, as mutations at this site confer resistance. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patient populations with diverse EZH2 genetic backgrounds.
References
Cross-Validation of GNA002's EZH2 Inhibitory Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data supporting the mechanism of action of GNA002, a potent and specific EZH2 inhibitor. The primary mechanism, involving covalent binding to EZH2 and subsequent CHIP-mediated ubiquitination and degradation, has been investigated in different laboratory settings and with the parent compound, Gambogenic Acid (GNA). This guide summarizes key quantitative data, details the experimental protocols used in pivotal studies, and presents an alternative mechanism involving HSP90 inhibition for a comprehensive overview.
Core Mechanism: Covalent EZH2 Inhibition and Degradation
This compound has been identified as a specific, covalent inhibitor of EZH2.[1][2][3] The primary mechanism involves direct binding to the cysteine 668 (Cys668) residue within the SET domain of EZH2.[1][2][3] This covalent modification triggers the degradation of the EZH2 protein through a process mediated by the E3 ubiquitin ligase, CHIP (carboxyl terminus of Hsp70-interacting protein).[1][2][3] The resulting decrease in EZH2 levels leads to a reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) and the reactivation of tumor suppressor genes silenced by the Polycomb Repressive Complex 2 (PRC2).[1][2]
Cross-Laboratory Validation and Comparative Data
While the seminal work on this compound's detailed mechanism was conducted by Wang et al. (2017), independent research on its parent compound, Gambogenic Acid (GNA), in a different disease model provides cross-validation of its effect on EZH2. The following tables compare the key findings and experimental parameters from these studies.
| Parameter | This compound in Cancer (Wang et al., 2017) | Gambogenic Acid in Kidney Fibrosis (Liang et al., 2022) |
| Compound | This compound | Gambogenic Acid (GNA) |
| Primary Finding | Covalently binds to EZH2 (Cys668), inducing CHIP-mediated degradation. | Reduces EZH2 and H3K27me3 levels. |
| Effect on EZH2 Protein Levels | Dose-dependent reduction in various cancer cell lines. | Reduction observed in a mouse model of kidney fibrosis. |
| Effect on H3K27me3 Levels | Significant reduction in cancer cell lines and in vivo tumor tissues.[1][4] | Reduction observed in fibrotic kidney tissue. |
| IC50 for EZH2 | 1.1 µM[2] | Not Reported |
| Cell Line IC50s (Proliferation) | 0.070 µM (MV4-11), 0.103 µM (RS4-11)[1][3] | Not Applicable |
| In Vivo Model Comparison | This compound in Cancer Xenografts (Wang et al., 2017) | Gambogenic Acid in Unilateral Ureteral Obstruction (UUO) Model (Liang et al., 2022) |
| Animal Model | Nude mice with xenografted human cancer cells (e.g., Cal-27, A549, Daudi, Pfeiffer).[1][4] | C57BL/6 mice with surgically induced unilateral ureteral obstruction. |
| Dosing Regimen | 100 mg/kg, oral administration, daily.[4] | 3 and 6 mg/kg/day. |
| Key In Vivo Outcome | Significant suppression of tumor growth and reduction of H3K27me3 in tumor tissues.[1][4] | Dose-dependent alleviation of kidney fibrosis and reduction of EZH2 and H3K27me3. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound-mediated EZH2 degradation and a typical experimental workflow for its validation.
References
- 1. Gambogic acid, a natural product inhibitor of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
GNA002: A Targeted Approach to Cancer Therapy with a Favorable Safety Profile Compared to Traditional Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is continually evolving, with a significant shift towards targeted therapies that offer enhanced efficacy and reduced toxicity compared to conventional chemotherapy. GNA002, a potent and specific covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), represents a promising advancement in this domain. This guide provides a comprehensive comparison of the safety profile of this compound with that of traditional chemotherapy, supported by available preclinical data and detailed experimental methodologies.
Executive Summary
This compound's mechanism of action, which involves the specific inhibition and subsequent degradation of the EZH2 protein, offers a more targeted approach to cancer therapy than traditional cytotoxic agents.[1][2] This specificity is anticipated to translate into a more favorable safety profile with fewer off-target effects. While extensive clinical data for this compound is not yet publicly available, preclinical studies and safety data from the broader class of EZH2 inhibitors suggest a manageable safety profile, distinct from the well-documented and often severe adverse effects associated with traditional chemotherapy. A key preclinical study has indicated that this compound exhibits a better safety profile than the conventional chemotherapeutic agent, cisplatin.
Comparison of Safety Profiles: this compound (Represented by EZH2 Inhibitors) vs. Traditional Chemotherapy
The following table summarizes the common adverse events associated with EZH2 inhibitors and traditional chemotherapy, with severity graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
| Adverse Event Category | EZH2 Inhibitors (Representative) | Traditional Chemotherapy (Common Agents) |
| Hematological | Anemia (Grade 1-2), Neutropenia (Grade 1-2), Thrombocytopenia (Grade 1-2) | Myelosuppression (Anemia, Neutropenia, Thrombocytopenia) - often Grade 3-4 |
| Gastrointestinal | Nausea (Grade 1-2), Diarrhea (Grade 1-2), Decreased appetite (Grade 1-2) | Nausea and vomiting (often severe, Grade 3-4), Mucositis (Grade 1-4), Diarrhea (Grade 1-4) |
| Dermatological | Rash (Grade 1-2) | Alopecia (hair loss), Hand-foot syndrome (Grade 1-3), Rash (Grade 1-3) |
| Constitutional | Fatigue (Grade 1-2) | Fatigue (often severe, Grade 3-4), Fever |
| Hepatic | Elevated AST/ALT (Grade 1-2) | Hepatotoxicity (can be severe, Grade 3-4) |
| Renal | - | Nephrotoxicity (e.g., with cisplatin) - can be severe, Grade 3-4 |
| Neurological | - | Peripheral neuropathy (e.g., with taxanes, platinum agents) - can be long-term |
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound, leading to the degradation of EZH2 and subsequent reactivation of tumor suppressor genes.
Caption: this compound covalently binds to EZH2, leading to its ubiquitination by CHIP and subsequent proteasomal degradation.
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below. These protocols are based on the study by Wang et al., which first described this compound.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Workflow Diagram:
Caption: Workflow for in vivo xenograft studies to assess this compound efficacy.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., Cal-27, A549, Daudi, Pfeiffer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: A suspension of 5 x 10^6 cancer cells in 100 µL of serum-free medium is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored every 3 days using a caliper. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Treatment: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups. This compound is administered orally at a dose of 100 mg/kg daily.[2] The control group receives a vehicle control.
-
Efficacy Assessment: Tumor volumes and body weights are measured every 3 days. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blot for H3K27me3 levels).
In Vitro Ubiquitination Assay
This assay is used to determine if this compound induces the ubiquitination of EZH2.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured and transfected with plasmids expressing Flag-tagged wild-type EZH2 or a C668S mutant, along with a plasmid for HA-tagged ubiquitin.
-
Treatment: 24 hours post-transfection, cells are treated with this compound (e.g., 2 µM) or a vehicle control for a specified time (e.g., 24 hours). Cells are also treated with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Cells are lysed, and the cell lysates are subjected to immunoprecipitation using anti-Flag antibody-conjugated beads to pull down EZH2.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with an anti-HA antibody to detect ubiquitinated EZH2 and an anti-Flag antibody to detect total immunoprecipitated EZH2. An increase in the HA signal in the this compound-treated sample indicates induced ubiquitination.[3]
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 0.01 to 10 µM) or a vehicle control for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is then determined.[2]
Conclusion
This compound, as a specific EZH2 inhibitor, holds the potential to be a valuable addition to the oncologist's armamentarium. Its targeted mechanism of action suggests a safety profile that is significantly more favorable than that of traditional, non-selective chemotherapeutic agents. The preclinical data available to date supports this hypothesis, indicating a manageable side effect profile characterized by low-grade, reversible toxicities. As this compound progresses through clinical development, further elucidation of its safety and efficacy in human subjects will be critical. The experimental protocols provided herein offer a framework for the continued investigation of this compound and other targeted therapies, with the ultimate goal of developing more effective and less toxic cancer treatments.
References
GNA002: A Potent and Specific EZH2 Inhibitor Outperforms its Parent Compound, GNA
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of epigenetic cancer therapy, the targeting of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has emerged as a promising strategy. Gambogenic acid (GNA), a natural compound, has been identified as an inhibitor of EZH2.[1][2] Further development has led to the synthesis of GNA002, a derivative designed for enhanced potency and specificity. This guide provides a detailed comparative analysis of this compound and its parent compound, GNA, with a focus on their mechanism of action, preclinical efficacy, and the underlying experimental methodologies.
Executive Summary
This compound demonstrates superior performance as an EZH2 inhibitor compared to its parent compound, GNA. It exhibits a distinct mechanism of action by covalently binding to EZH2, leading to its degradation. This results in more potent anti-cancer effects, as evidenced by in vitro and in vivo studies. An inactive derivative, GNA008, serves as a negative control in these evaluations, highlighting the specific activity of this compound.[1]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and a qualitative comparison with GNA.
Table 1: In Vitro EZH2 Inhibition and Cancer Cell Proliferation
| Compound | Target | Assay Type | IC50 | Cell Line(s) | Finding |
| This compound | EZH2 | Enzymatic Assay | 1.1 µM[3] | - | Potent inhibition of EZH2 enzymatic activity. |
| This compound | Cell Proliferation | Cell Viability Assay | 0.070 µM | MV4-11 (Leukemia) | Significant inhibition of cancer cell growth.[3] |
| 0.103 µM | RS4-11 (Leukemia) | ||||
| GNA | EZH2 / Cell Proliferation | Various | Not explicitly reported in comparative studies | Various cancer cell lines | Active, but less potent than this compound in inducing cell death.[1] |
| GNA008 | EZH2 / Cell Proliferation | Various | Inactive | - | Serves as a negative control.[1] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Model | Cancer Type | Dosage & Administration | Key Outcomes |
| This compound | Xenograft | Head and Neck (Cal-27), Lung (A549), Lymphoma (Daudi, Pfeiffer) | 100 mg/kg, oral, daily | - Significant suppression of tumor growth.[1][3] - Reduction of H3K27Me3 levels in tumor tissues.[2][3] |
| GNA | Xenograft | Various | Not explicitly reported in comparative studies | Active, but this compound is described as more potent. |
Mechanism of Action: Covalent Inhibition and Degradation
GNA and its derivative, this compound, function as inhibitors of EZH2, a histone methyltransferase that plays a critical role in gene silencing and cancer progression.[1][2] However, this compound employs a more robust and specific mechanism.
This compound is a covalent inhibitor that specifically binds to the Cys668 residue within the SET domain of EZH2.[2][3] This covalent modification triggers the ubiquitination of EZH2, mediated by the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein), leading to the subsequent degradation of the EZH2 protein.[3] This dual action of inhibiting enzymatic activity and promoting protein degradation makes this compound a particularly effective anti-cancer agent. In contrast, while GNA also targets EZH2, this compound has been shown to bind more strongly and is more potent at inducing cancer cell death.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for evaluating its efficacy.
References
Validating the Role of CHIP in GNAO1-Mediated Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential role of the E3 ubiquitin ligase CHIP (C-terminus of Hsc70-interacting protein) in the degradation of GNAO1, a G-protein alpha subunit implicated in severe neurological disorders. While a direct regulatory link between CHIP and GNAO1 has yet to be definitively established in published literature, this document outlines the experimental methodologies and data presentation required to investigate this hypothesis, comparing it with alternative degradation pathways.
Introduction to GNAO1 and CHIP
GNAO1 is a crucial alpha subunit of the Go heterotrimeric G-protein, highly expressed in the central nervous system where it regulates neuronal excitability and neurotransmission.[1][2] Mutations in the GNAO1 gene can lead to a spectrum of severe neurological conditions, including epileptic encephalopathies and movement disorders.[1][3][4][5] Notably, some pathogenic GNAO1 mutations are associated with reduced protein expression, suggesting that protein degradation pathways play a critical role in the pathophysiology of these disorders.[5]
CHIP (also known as STUB1) is a well-characterized E3 ubiquitin ligase that functions as a key player in cellular protein quality control.[2][6] It often works in concert with molecular chaperones like Hsp70 and Hsp90 to identify and target misfolded or damaged proteins for degradation by the proteasome.[2][7][8] Given CHIP's established role in the degradation of a wide array of substrate proteins, it stands as a prime candidate for investigating the degradation of both wild-type and mutant GNAO1.
Hypothetical Signaling Pathway: CHIP-Mediated GNAO1 Degradation
The proposed pathway involves the recognition of GNAO1, potentially in a misfolded or aberrant state due to mutation, by the chaperone machinery, which then recruits CHIP to ubiquitinate GNAO1, marking it for proteasomal degradation.
Caption: Proposed CHIP-mediated degradation pathway for GNAO1.
Experimental Validation of CHIP-Mediated GNAO1 Degradation
To validate the hypothesis that CHIP mediates GNAO1 degradation, a series of key experiments are necessary. Below are the detailed protocols and expected outcomes.
Co-Immunoprecipitation (Co-IP) to Demonstrate Interaction
This experiment aims to determine if CHIP and GNAO1 physically interact within the cell.
Experimental Workflow:
Caption: Workflow for Co-Immunoprecipitation.
Detailed Protocol:
-
Cell Culture and Lysis: Co-transfect HEK293T cells with plasmids expressing tagged versions of GNAO1 (e.g., HA-GNAO1) and CHIP (e.g., Flag-CHIP). After 24-48 hours, lyse the cells in a non-denaturing lysis buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one of the tagged proteins (e.g., anti-HA antibody) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both tagged proteins (e.g., anti-Flag and anti-HA antibodies).
Data Presentation:
| IP Antibody | Input (Lysate) | Immunoprecipitate (Eluate) |
| Blot: anti-CHIP | Blot: anti-GNAO1 | |
| IgG (Control) | Present | Present |
| anti-GNAO1 | Present | Present |
| anti-CHIP | Present | Present |
In Vivo Ubiquitination Assay
This assay is designed to demonstrate that CHIP can ubiquitinate GNAO1 in a cellular context.
Experimental Workflow:
Caption: Workflow for In Vivo Ubiquitination Assay.
Detailed Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with plasmids expressing HA-GNAO1, His-tagged ubiquitin, and either wild-type Flag-CHIP or a catalytically inactive CHIP mutant.
-
Proteasome Inhibition: Treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions.
-
Purification of Ubiquitinated Proteins: Dilute the lysate and incubate with nickel-NTA agarose (B213101) beads to pull down His-tagged ubiquitinated proteins.
-
Washing and Elution: Wash the beads extensively and elute the bound proteins.
-
Western Blot Analysis: Analyze the eluate by Western blotting with an anti-HA antibody to detect ubiquitinated GNAO1.
Data Presentation:
| Condition | Input (Lysate) | Ni-NTA Pull-down (Eluate) |
| Blot: anti-HA (GNAO1) | Blot: anti-HA (GNAO1) | |
| Vector Control | Present | Low/Absent |
| Wild-type CHIP | Present | High (smear) |
| Inactive CHIP Mutant | Present | Low/Absent |
Cycloheximide (B1669411) (CHX) Chase Assay
This experiment measures the half-life of the GNAO1 protein to determine if CHIP affects its stability.
Experimental Workflow:
Caption: Workflow for Cycloheximide Chase Assay.
Detailed Protocol:
-
Cell Transfection/Culture: Transfect cells to express GNAO1 (wild-type or mutant) with or without CHIP overexpression or knockdown (e.g., using siRNA).
-
CHX Treatment: Add cycloheximide to the culture medium to inhibit new protein synthesis.
-
Time-Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Protein Extraction and Western Blot: Prepare cell lysates and perform Western blotting to detect the levels of GNAO1 at each time point. A loading control (e.g., GAPDH) should also be blotted.
-
Densitometry Analysis: Quantify the band intensities of GNAO1 and normalize to the loading control. Plot the relative protein levels against time to determine the protein half-life.
Data Presentation:
| Time (hours) | GNAO1 Level (Control) | GNAO1 Level (+ CHIP) | GNAO1 Level (CHIP knockdown) |
| 0 | 100% | 100% | 100% |
| 2 | 85% | 60% | 95% |
| 4 | 65% | 35% | 80% |
| 6 | 50% | 15% | 70% |
| 8 | 35% | <5% | 60% |
Comparison with Alternative Degradation Pathways
While CHIP is a strong candidate, other E3 ligases or degradation pathways could be involved in GNAO1 turnover.
| Feature | CHIP-Mediated Degradation | Alternative E3 Ligases | Autophagy-Lysosome Pathway |
| Recognition Signal | Misfolded protein structure, often chaperone-bound. | Specific degradation motifs (degrons) in the substrate. | Protein aggregates or damaged organelles. |
| Key Machinery | Chaperones (Hsp70/90), E1, E2, CHIP (E3), Proteasome. | Other E3 ligases (e.g., HECT or RING domain-containing), Proteasome. | Autophagosome formation, lysosomes. |
| Ubiquitin Linkage | Primarily K48-linked polyubiquitination for proteasomal degradation. | Can be K48- or other linkages depending on the E3 ligase. | K63-linked polyubiquitination can signal for autophagy. |
| Inhibitors | Proteasome inhibitors (e.g., MG132, Bortezomib). | Proteasome inhibitors. | Autophagy inhibitors (e.g., 3-MA, Bafilomycin A1). |
| Validation | Co-IP with CHIP, in vivo ubiquitination, CHX chase with CHIP modulation. | Screening for interacting E3 ligases, followed by validation assays. | Co-localization with autophagosomes, degradation blocked by autophagy inhibitors. |
Conclusion
Validating the role of CHIP in GNAO1 degradation requires a systematic approach employing a combination of biochemical and cell-based assays. The experimental framework provided in this guide offers a robust strategy to investigate this potential regulatory mechanism. Understanding the pathways that govern GNAO1 stability is paramount for developing therapeutic strategies for GNAO1-related neurological disorders, and CHIP may represent a promising target for future drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. The E3 ubiquitin ligase CHIP in normal cell function and in disease conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GNAO1 G protein subunit alpha o1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. GNAO1 - Wikipedia [en.wikipedia.org]
- 5. Movement disorder in GNAO1 encephalopathy associated with gain-of-function mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The E3 Ligase CHIP: Insights into Its Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The E3 Ligase CHIP Mediates Ubiquitination and Degradation of Mixed-Lineage Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Decade of Boon or Burden: What Has the CHIP Ever Done for Cellular Protein Quality Control Mechanism Implicated in Neurodegeneration and Aging? - PMC [pmc.ncbi.nlm.nih.gov]
comparing the gene expression profiles of cells treated with GNA002 and other epigenetic modifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression profiles of cells treated with GNA002, a potent and specific EZH2 inhibitor, against other classes of epigenetic modifiers, including other EZH2 inhibitors, histone deacetylase (HDAC) inhibitors, and DNA methyltransferase (DNMT) inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Executive Summary
Epigenetic modifications are critical regulators of gene expression and are frequently dysregulated in diseases such as cancer. Pharmacological targeting of the enzymes responsible for these modifications has emerged as a promising therapeutic strategy. This compound is a covalent inhibitor of the histone methyltransferase EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). This compound stands out due to its dual mechanism of action: not only does it inhibit the enzymatic activity of EZH2, but it also promotes its degradation. This guide delves into the distinct gene expression signatures induced by this compound and contrasts them with those elicited by other epigenetic modifiers, providing a framework for understanding their unique and overlapping cellular effects.
Comparative Gene Expression Profiles
The following tables summarize the differential gene expression patterns observed in cancer cell lines upon treatment with this compound and other epigenetic modifiers. It is important to note that the data are compiled from various studies and cell lines, and direct quantitative comparisons should be interpreted with this in mind.
Table 1: this compound vs. Other EZH2 Inhibitors (e.g., GSK126)
| Feature | This compound | GSK126 (and other catalytic inhibitors) |
| Primary Target | Enhancer of zeste homolog 2 (EZH2) | Enhancer of zeste homolog 2 (EZH2) |
| Mechanism of Action | Covalently binds to Cys668 in the EZH2-SET domain, leading to CHIP-mediated ubiquitination and degradation of EZH2 protein.[1] | Competitively inhibits the S-adenosylmethionine (SAM)-binding pocket of EZH2, blocking its methyltransferase activity without causing protein degradation.[2] |
| Effect on H3K27me3 | Significant global reduction.[1][3] | Significant global reduction.[2][4][5] |
| Effect on EZH2 Protein Levels | Dose-dependent reduction in EZH2 protein abundance.[2] | No significant change in EZH2 protein levels.[2] |
| Key Upregulated Genes | Reactivation of PRC2-silenced tumor suppressor genes (e.g., CDKN2A, CDKN2B).[1][6] | Reactivation of PRC2-silenced tumor suppressor genes.[6][7] |
| Key Downregulated Genes | Genes involved in cell proliferation and oncogenic pathways. | Genes involved in cell proliferation and oncogenic pathways. |
| Reported Cell Line Examples | Cal-27 (Head and Neck Cancer), Daudi and Pfeiffer (Lymphoma).[1][2] | KARPAS-422 (Lymphoma), PC9 (Lung Adenocarcinoma).[4][5] |
Table 2: this compound vs. Histone Deacetylase (HDAC) Inhibitors (e.g., Vorinostat)
| Feature | This compound | Vorinostat (B1683920) (SAHA) |
| Primary Target(s) | EZH2 (a histone methyltransferase) | Class I, II, and IV histone deacetylases (HDACs).[8][9] |
| Mechanism of Action | EZH2 degradation and inhibition of H3K27 methylation.[1] | Inhibition of HDAC enzymes, leading to hyperacetylation of histones and other proteins.[9][10] |
| Effect on Histone Marks | Decrease in H3K27me3.[1] | Increase in global histone acetylation (e.g., acetyl-H3, acetyl-H4).[10] |
| Key Upregulated Genes | PRC2 target genes, including tumor suppressors.[1] | Genes involved in cell cycle arrest (e.g., CDKN1A/p21), apoptosis, and cell differentiation.[11][12] |
| Key Downregulated Genes | Pro-proliferative genes downstream of EZH2 signaling. | Genes involved in cell cycle progression and survival pathways.[12] |
| Reported Cell Line Examples | Cal-27, Daudi, Pfeiffer.[1][2] | HCT116 and HT29 (Colon Cancer).[2][10][13] |
Table 3: this compound vs. DNA Methyltransferase (DNMT) Inhibitors (e.g., Decitabine)
| Feature | This compound | Decitabine (B1684300) (5-aza-2'-deoxycytidine) |
| Primary Target(s) | EZH2 (a histone methyltransferase) | DNA methyltransferases (DNMT1, DNMT3A, DNMT3B).[14] |
| Mechanism of Action | EZH2 degradation and inhibition of H3K27 methylation.[1] | Incorporation into DNA and covalent trapping of DNMTs, leading to passive demethylation during DNA replication.[14][15] |
| Effect on Epigenetic Marks | Decrease in H3K27me3.[1] | Global DNA hypomethylation, particularly at hypermethylated CpG islands.[16][17] |
| Key Upregulated Genes | PRC2 target genes, including tumor suppressors.[1] | Hypermethylated tumor suppressor genes, endogenous retroviral elements (viral mimicry).[18] |
| Key Downregulated Genes | Pro-proliferative genes downstream of EZH2 signaling. | Some studies report downregulation of oncogenes associated with gene body demethylation.[19] |
| Reported Cell Line Examples | Cal-27, Daudi, Pfeiffer.[1][2] | Kasumi-1, OCI-AML3 (Acute Myeloid Leukemia).[16][20] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of these epigenetic modifiers lead to the activation and repression of different signaling pathways.
This compound Signaling Pathway
This compound primarily impacts the PRC2-mediated gene silencing pathway. By inducing the degradation of EZH2, it leads to a global decrease in H3K27me3, a repressive histone mark. This results in the derepression of tumor suppressor genes, which can in turn affect various downstream signaling pathways, including those controlling the cell cycle and apoptosis. Some studies have also suggested a link between EZH2 inhibition and the modulation of the PI3K/Akt signaling pathway.[21]
Mechanism of this compound action leading to tumor suppressor gene activation.
Comparative Signaling Pathways of Epigenetic Modifiers
HDAC and DNMT inhibitors affect a broader range of cellular processes due to the widespread roles of histone acetylation and DNA methylation in gene regulation.
High-level comparison of the mechanisms of different epigenetic modifiers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of epigenetic modifiers. Below are representative protocols for key experiments.
RNA Sequencing and Differential Gene Expression Analysis
This protocol outlines the general workflow for analyzing gene expression changes following treatment with epigenetic modifiers.
A typical workflow for RNA sequencing and data analysis.
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with this compound, a comparator epigenetic modifier (e.g., Vorinostat, Decitabine), or vehicle control (e.g., DMSO) at predetermined concentrations for a specified duration (e.g., 24, 48, or 72 hours).
2. RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated between treatment groups.[22][23][24]
-
Pathway Analysis: Perform gene ontology and pathway enrichment analysis (e.g., using GSEA or Ingenuity Pathway Analysis) to identify the biological processes and signaling pathways affected by the treatments.
Western Blot for Histone Modifications
1. Histone Extraction:
-
Treat cells with the epigenetic modifiers as described above.
-
Harvest cells and perform histone extraction using an acid extraction method.
2. SDS-PAGE and Western Blotting:
-
Quantify protein concentration and separate histone extracts on a polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for the histone modification of interest (e.g., anti-H3K27me3, anti-acetyl-H3) and a loading control (e.g., anti-total Histone H3).
-
Incubate with the appropriate secondary antibodies and detect the signal using a chemiluminescence-based method.
Cell Viability (MTT) Assay
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density.
2. Compound Treatment:
-
Treat cells with a serial dilution of this compound or other epigenetic modifiers for the desired time period (e.g., 72 hours).
3. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
4. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[25][26][27][28]
Conclusion
This compound presents a unique profile among epigenetic modifiers due to its specific, covalent inhibition and subsequent degradation of EZH2. This dual action leads to a robust and sustained reactivation of PRC2-silenced tumor suppressor genes. In comparison, other EZH2 inhibitors primarily offer enzymatic inhibition without affecting protein levels. When contrasted with broader epigenetic modifiers like HDAC and DNMT inhibitors, this compound demonstrates a more targeted effect on the transcriptome, primarily impacting genes under the control of PRC2. HDAC and DNMT inhibitors, on the other hand, induce more widespread changes in gene expression due to the global roles of histone acetylation and DNA methylation. The choice of an epigenetic modifier for research or therapeutic purposes will depend on the specific biological context and the desired downstream cellular outcomes. The data and protocols provided in this guide offer a foundation for making informed decisions in the rapidly evolving field of epigenetic drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA microarray profiling of genes differentially regulated by the histone deacetylase inhibitors vorinostat and LBH589 in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation [frontiersin.org]
- 8. Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DNA microarray profiling of genes differentially regulated by the histone deacetylase inhibitors vorinostat and LBH589 in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The DNA methyltransferase inhibitors azacitidine, decitabine and zebularine exert differential effects on cancer gene expression in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genomic impact of transient low-dose decitabine treatment on primary AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prolonged Treatment with DNMT Inhibitors Induces Distinct Effects in Promoters and Gene-Bodies | PLOS One [journals.plos.org]
- 19. Combination treatment of acute myeloid leukemia cells with DNMT and HDAC inhibitors: predominant synergistic gene downregulation associated with gene body demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RNA-Seq for Differential Gene Expression Analysis: Introduction, Protocol, and Bioinformatics - CD Genomics [cd-genomics.com]
- 23. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 24. Differential Expression Analysis: Simple Pair, Interaction, Time-series [bio-protocol.org]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. texaschildrens.org [texaschildrens.org]
- 27. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 28. MTT (Assay protocol [protocols.io]
Safety Operating Guide
Essential Guidance for the Proper Disposal of GNA002
Disclaimer: The following procedures are based on established protocols for guanidine-containing compounds, as no specific public data exists for a substance designated "GNA002." It is imperative to consult the official Safety Data Sheet (SDS) for this compound and adhere to your institution's specific environmental health and safety (EHS) guidelines before handling or disposing of this material. This guide is intended for informational purposes and to illustrate best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Proper disposal of laboratory reagents is critical for ensuring a safe working environment and maintaining environmental compliance. The following provides a step-by-step guide for the safe handling and disposal of this compound, assuming it shares properties with guanidine-based chemical solutions.
1. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:
-
Nitrile gloves (double-gloving is recommended)
-
Safety glasses or goggles
-
A lab coat
2. Waste Segregation: Proper segregation is the first step in the disposal process.
-
Never mix this compound waste with incompatible chemicals, especially bleach (sodium hypochlorite). The reaction between guanidine (B92328) and bleach can produce highly toxic and explosive gases.
-
Liquid waste containing this compound should be collected in a designated, clearly labeled, and leak-proof hazardous waste container.
-
Solid waste (e.g., contaminated pipette tips, tubes, gloves) should be collected in a separate, clearly labeled hazardous waste bag or container.
3. Waste Collection and Storage:
-
Use only approved hazardous waste containers provided by your institution's EHS department.
-
Ensure the container is properly labeled with the words "Hazardous Waste," the full chemical name (this compound and any other components), and the specific concentration.
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated satellite accumulation area (SAA) that is well-ventilated and away from general laboratory traffic.
Step-by-Step Disposal Workflow
The following diagram outlines the logical flow for the proper disposal of this compound from the point of generation to final pickup by EHS personnel.
Caption: Workflow for the safe segregation and disposal of this compound waste in a laboratory setting.
Quantitative Data and Regulatory Considerations
While specific quantitative data for "this compound" is unavailable, disposal protocols are often governed by the concentration of hazardous components and regulatory limits. The table below summarizes typical action thresholds for guanidine-based waste streams.
| Parameter | Guideline / Limit | Action Required |
| Guanidine Concentration | > 1% (w/v) | Treat as hazardous chemical waste. Collect in a designated, sealed, and properly labeled container for EHS pickup. |
| pH Level | < 2 or > 12.5 | Classify as corrosive hazardous waste. Do not neutralize unless it is part of an established and approved laboratory procedure. |
| Mixture with Bleach | Any amount | Strictly Prohibited. This mixture can generate dangerous gases. If mixed accidentally, evacuate the area and contact EHS immediately. |
| Container Volume | Typically ≤ 55 gallons in an SAA | Ensure waste is collected regularly. Do not exceed the storage limits set by your institution and local regulations. |
| Storage Time Limit | Varies by jurisdiction (e.g., 90-180 days) | Arrange for timely pickup of full or long-standing waste containers by contacting your EHS department. |
Note: The values presented are illustrative. Always refer to your institution's specific chemical hygiene plan and local hazardous waste regulations for precise limits and requirements. Your EHS department is the ultimate authority on disposal procedures.
Personal protective equipment for handling GNA002
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for GNA002, a potent and specific covalent EZH2 inhibitor. Adherence to these protocols is essential to ensure a safe laboratory environment and minimize exposure risk. As a compound designed to interact with biological systems, this compound should be handled with the utmost care by trained personnel familiar with the potential hazards of potent chemical agents.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure to this compound is the consistent and correct use of appropriate personal protective equipment.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloved with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact and absorption. The outer glove should be worn over the gown cuff and changed frequently. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of this compound solutions or airborne particles of the solid compound. |
| Lab Coat/Gown | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator. | Recommended when handling the solid form of this compound to prevent inhalation of aerosolized particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of potential contamination outside of the designated handling area. |
Handling Procedures
All handling of this compound, particularly weighing of the solid and preparation of solutions, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Step-by-Step Handling Workflow:
Caption: A stepwise workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Container | Procedure |
| Unused this compound (Solid or Solution) | Labeled hazardous chemical waste container. | Collect all unused this compound for disposal by the institution's environmental health and safety (EHS) office. |
| Contaminated PPE (Gloves, Gown, etc.) | Designated cytotoxic/hazardous waste bag. | Seal the bag when full and place it in the designated hazardous waste accumulation area. |
| Contaminated Labware (Pipette tips, tubes) | Sharps container or hazardous waste bag. | Dispose of all contaminated disposable labware as hazardous waste. |
| Spill Debris | Labeled hazardous chemical waste container. | Absorb spills with an inert material and collect all contaminated debris for hazardous waste disposal. |
Experimental Protocols
This compound Stock Solution Preparation
This compound is typically supplied as a solid. To prepare a stock solution, the following procedure can be followed. All steps should be performed in a chemical fume hood.
| Parameter | Value |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Typical Concentration | 10 mM |
| Storage Temperature | -20°C or -80°C |
| Stability | Refer to the supplier's datasheet for long-term storage stability. |
Procedure:
-
Calculate the required mass of this compound to achieve the desired concentration and volume.
-
Carefully weigh the this compound solid in a tared, sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at the recommended temperature.
This compound Signaling Pathway
This compound is a covalent inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. Its mechanism of action involves the specific covalent binding to a cysteine residue within the EZH2-SET domain. This leads to the degradation of EZH2 and a reduction in the methylation of Histone H3 at lysine (B10760008) 27 (H3K27me3), ultimately reactivating tumor suppressor genes that were silenced by the Polycomb Repressive Complex 2 (PRC2).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
